Neopentyl glycol diacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-acetyloxy-2,2-dimethylpropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(10)12-5-9(3,4)6-13-8(2)11/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFGZCTVZNNVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C)(C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158641 | |
| Record name | Neopentyl glycol diacetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13431-57-7 | |
| Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Neopentyl glycol diacetate | |
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| Record name | Neopentyl glycol diacetate | |
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| Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-diacetate | |
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| Record name | Neopentyl glycol diacetate | |
| Source | EPA DSSTox | |
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| Record name | (3-acetyloxy-2,2-dimethylpropyl) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.261.397 | |
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| Record name | NEOPENTYL GLYCOL DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78L90CO7ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Neopentyl Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopentyl glycol diacetate (NPGDA) is a diester valued for its chemical stability, low volatility, and excellent performance as a plasticizer, solvent, and intermediate in the synthesis of coatings, inks, and resins. Its unique gem-dimethyl structure imparts significant thermal and hydrolytic stability. This technical guide provides an in-depth overview of the synthesis of this compound via direct esterification, detailed experimental protocols, and a comprehensive guide to its characterization using modern analytical techniques.
Synthesis of this compound
The primary industrial route for producing this compound is the direct esterification of neopentyl glycol (NPG) with either acetic acid or acetic anhydride. The reaction with acetic acid is a reversible equilibrium-limited process, necessitating the removal of water to drive the reaction towards the product.
Reaction Scheme:
Various catalysts can be employed to accelerate the reaction rate, including homogeneous acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), as well as heterogeneous solid acid catalysts such as acidic ion-exchange resins. An alternative approach is "self-catalysis," which utilizes a large excess of acetic acid to drive the reaction without an additional catalyst.
Synthesis Parameters and Yields
The efficiency of this compound synthesis is highly dependent on the chosen catalyst, reactant molar ratio, temperature, and reaction time. The following table summarizes various reported conditions.
| Catalyst | Reactant Ratio (Acid:Glycol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Self-Catalyzed | 8:1 | 100-110 | 20-22 | ~95 | [1] |
| Sulfuric Acid | 2:1 | 145 | 4.5 | ~90 | [2] |
| p-TSA | >2:1 | 135-140 | Not Specified | High | [1] |
| Acidic Ion-Exchange Resin | >2:1 | Elevated | 4-5 | High | [3] |
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a general laboratory-scale procedure for the synthesis of this compound using p-toluenesulfonic acid as a catalyst.
Materials:
-
Neopentyl Glycol (NPG)
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene (or other suitable azeotroping agent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Setup: Assemble the three-neck flask with a heating mantle, magnetic stirrer, Dean-Stark trap (pre-filled with toluene), and a reflux condenser.
-
Charging Reactants: To the flask, add neopentyl glycol (1.0 mol), acetic acid (2.2 mol, 10% molar excess), toluene (approx. 150 mL), and p-TSA (0.01-0.02 mol, 1-2 mol% relative to NPG).
-
Reaction: Heat the mixture to reflux (typically 110-140°C, depending on the solvent). The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue the reaction until the theoretical amount of water (2.0 mol) has been collected, indicating the reaction is complete. This can take several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final, high-purity product.
-
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Neopentyl Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol diacetate (CAS No. 13431-57-7) is a diester of neopentyl glycol and acetic acid. It is a colorless, odorless liquid with applications in various industries, including coatings, adhesives, and as a non-phthalate plasticizer.[1] Its unique chemical structure, characterized by a quaternary carbon atom at the center of the neopentyl group, imparts notable properties such as high thermal and hydrolytic stability. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key processes and relationships.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations and for process design.
| Property | Value | Units | Reference |
| Molecular Formula | C₉H₁₆O₄ | [2] | |
| Molecular Weight | 188.22 | g/mol | [2] |
| Appearance | Colorless, odorless liquid | [3] | |
| Density (at 20°C) | ~1.0127 | g/cm³ | |
| Boiling Point | ~219.3 | °C | |
| Melting Point | ~-10 | °C | |
| Vapor Pressure (at 20°C) | ~0.06 | hPa | |
| Refractive Index (n20/D) | ~1.434 | [4] | |
| Solubility | Poor in water | [5] |
Chemical Properties
The chemical properties of this compound are largely defined by its ester functional groups and the sterically hindered neopentyl core.
| Property | Description | Reference |
| Reactivity | The ester groups are the primary sites of reactivity, susceptible to hydrolysis under acidic or basic conditions, although the neopentyl structure provides significant steric hindrance, enhancing hydrolytic stability compared to less hindered esters. | [1] |
| Thermal Stability | The neopentyl structure contributes to high thermal stability, making it suitable for applications requiring heat resistance. | [1] |
| Compatibility | It exhibits good compatibility with a range of other chemicals, facilitating its use in various blends and formulations.[3] | |
| Crosslinking Potential | While the diacetate itself is not typically used for crosslinking, the related compound, neopentyl glycol diacrylate, possesses dual acrylate groups that are highly reactive and used in photopolymerization and UV-curing processes to form robust polymeric networks.[1][6] |
Spectral Information
Spectroscopic data is essential for the identification and characterization of this compound.
| Technique | Key Features | Reference |
| ¹³C NMR | Spectral data is available for the characterization of the carbon skeleton. | [2] |
| Mass Spectrometry (GC-MS) | The NIST library entry for this compound shows a primary peak (m/z) at 43. | [2] |
| Infrared (IR) Spectroscopy | The FTIR spectrum would show characteristic ester carbonyl (C=O) stretching vibrations. The technique used for analysis is often as a layer between KBr plates. | [2] |
Experimental Protocols
Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below.
Determination of Boiling Point (Adapted from ASTM D1120)
This method covers the determination of the equilibrium boiling point of a liquid at atmospheric pressure.
Apparatus:
-
100-mL round-bottom, short-neck, heat-resistant glass flask.
-
Water-cooled reflux condenser.
-
Calibrated partial immersion thermometer or thermocouple.
-
Electric heating mantle.
-
Boiling stones (e.g., silicon carbide).
Procedure:
-
Add 60 mL of the this compound sample to the 100-mL flask.[7]
-
Add a few boiling stones to the flask to ensure smooth boiling.[3]
-
Assemble the apparatus with the flask in the heating mantle and the condenser attached vertically.
-
Insert the thermometer or thermocouple so that the sensing element is centered in the flask, approximately 6.5 mm from the bottom.[7]
-
Apply heat to the flask and adjust the heating rate to achieve a steady reflux.
-
Allow the sample to boil under equilibrium conditions.
-
Record the temperature of the liquid when it becomes constant. This is the observed boiling point.
-
Correct the observed boiling point for any deviation in atmospheric pressure from standard pressure.
Determination of Density (Adapted from OECD Guideline 109)
This guideline describes several methods for determining the density of liquids. The oscillating densitometer method is suitable for liquids with a viscosity below 5 Pa·s.
Apparatus:
-
Oscillating densitometer with a calibrated U-tube.
-
Constant temperature bath.
-
Syringe for sample injection.
Procedure:
-
Calibrate the oscillating densitometer with two substances of known density (e.g., dry air and degassed, bi-distilled water).
-
Set the constant temperature bath to the desired measurement temperature (e.g., 20°C).
-
Inject the this compound sample into the U-tube of the densitometer, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium.
-
Measure the oscillation period of the U-tube containing the sample.
-
The instrument's software will calculate the density of the sample based on the calibration data and the measured oscillation period.
-
Perform at least two independent measurements.
Determination of Refractive Index (Adapted from ASTM D1218)
This method is for the measurement of the refractive index of transparent liquids.
Apparatus:
-
Calibrated Abbe-type refractometer.
-
Constant temperature bath to circulate water through the refractometer prisms.
-
Light source (e.g., sodium D-line at 589.3 nm).
Procedure:
-
Calibrate the refractometer using a reference liquid with a known refractive index.
-
Set the temperature of the circulating water bath to the desired measurement temperature (e.g., 20°C) and allow the refractometer prisms to equilibrate.
-
Apply a small drop of the this compound sample to the surface of the lower prism.[1]
-
Close the prisms and ensure the liquid sample completely covers the prism surface without any air bubbles.
-
Adjust the refractometer to bring the boundary line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Perform multiple readings and average the results.
-
Clean the prisms thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.
Purity Analysis by Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (GC-FID) is a common method for assessing the purity of this compound.
Apparatus and Conditions (Typical):
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A polar capillary column, such as one with a modified polyethylene glycol phase (e.g., SPB-1000), is suitable for separating polar compounds like esters and glycols.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
Oven: A temperature-programmed ramp, for example, starting at 60°C, holding for 2 minutes, then ramping at 10°C/min to 250°C, and holding for 5 minutes.
-
-
Injection: Split injection with a defined split ratio.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like ethyl acetate. For quantitative analysis, an internal standard can be added.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram.
-
Analysis: Identify the peak corresponding to this compound based on its retention time (determined by running a pure standard). The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Structural Analysis by FTIR and NMR Spectroscopy
5.5.1 Fourier-Transform Infrared (FTIR) Spectroscopy
Procedure (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of this compound onto the ATR crystal, ensuring it covers the crystal surface.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
5.5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure (¹H NMR):
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-25 mg for ¹H NMR) into a clean, dry vial.
-
Add a deuterated solvent (e.g., 0.6-0.7 mL of chloroform-d, CDCl₃) to dissolve the sample. For quantitative NMR (qNMR), a known amount of an internal standard can be added.
-
Transfer the solution to a clean NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, relaxation delay).
-
Data Processing: Process the acquired data (e.g., Fourier transform, phase correction, baseline correction). The resulting spectrum is integrated to determine the relative number of protons corresponding to each signal.
Visualizations
Synthesis of this compound
The primary industrial route for producing this compound is the direct esterification of neopentyl glycol with acetic acid, often using an acid catalyst.
Caption: Workflow for the synthesis of this compound.
Gas Chromatography (GC) Analysis Workflow
A typical workflow for the purity analysis of this compound using gas chromatography.
Caption: Workflow for GC analysis of this compound.
Structure-Property Relationship
The molecular structure of this compound is directly related to its key properties.
Caption: Relationship between structure and properties of this compound.
References
A Technical Guide to Neopentyl Glycol Diacetate: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on neopentyl glycol diacetate, covering its chemical identity, synthesis, and emerging applications in the field of drug development. The content is structured to offer researchers and scientists a detailed understanding of this compound, from its fundamental properties to its potential in advanced therapeutic systems.
Core Chemical Data
This compound is the diester of neopentyl glycol and acetic acid. Key identifying information is summarized in the table below.
| Property | Value |
| CAS Number | 13431-57-7 |
| IUPAC Name | (3-acetyloxy-2,2-dimethylpropyl) acetate |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
Synthesis of this compound: An Experimental Protocol
The primary method for synthesizing this compound is through the direct esterification of neopentyl glycol with acetic acid. This reaction can be catalyzed by a strong acid or proceed under self-catalysis with an excess of acetic acid.[1]
Materials:
-
Neopentyl glycol
-
Glacial acetic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Anhydrous sodium sulfate
-
5% aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
-
Rotary evaporator
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine neopentyl glycol and a molar excess of glacial acetic acid.[1] For catalyzed reactions, add a catalytic amount of p-toluenesulfonic acid.[2] Toluene can be added to facilitate the removal of water via azeotropic distillation.[1]
-
Esterification: Heat the reaction mixture to reflux with continuous stirring. The optimal temperature is typically between 100-110°C.[1] The reaction time can range from several hours to over 20 hours, depending on the catalytic conditions.[1] Monitor the reaction progress by thin-layer chromatography or by observing the amount of water collected.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and excess acetic acid, and finally with brine.[3] Separate the organic layer after each wash.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[4] Filter to remove the drying agent. Remove the solvent (and any remaining toluene) using a rotary evaporator.
-
Purification: The crude this compound is then purified by vacuum distillation to obtain the final product with high purity.[1][2] Subsequent filtration and drying steps can be employed to ensure the removal of any residual impurities and moisture.[2]
Applications in Drug Development
While research on this compound in drug development is emerging, its structural analog, neopentyl glycol diacrylate, has shown promise in the creation of novel drug delivery systems. Specifically, neopentyl glycol-based polymers are being investigated for gene delivery applications.[5]
A study has demonstrated the synthesis of poly(beta-amino ester) (PBAE) nanoparticles using a neopentyl glycol diacrylate derivative. These nanoparticles have been evaluated as potential non-viral vectors for gene delivery. The neopentyl glycol component is thought to enhance the solubility and biocompatibility of the nanoparticles. The cationic nature of the polymer allows for electrostatic interactions with nucleic acids, facilitating the formation of complexes that can transfect cells.[5]
Visualizations
Synthesis Workflow for this compound
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship in a Gene Delivery System
Caption: Logical flow of a neopentyl glycol-based polymer in a gene delivery system.
References
- 1. Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]
- 2. jiuanchemical.com [jiuanchemical.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Neopentyl Glycol Diacetate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of neopentyl glycol diacetate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, the underlying chemical principles, and detailed experimental protocols to enable researchers to determine precise solubility parameters for their specific applications.
Introduction to this compound
This compound is the diester formed from neopentyl glycol and acetic acid. Its chemical structure, characterized by a sterically hindered neopentyl core and two acetate groups, significantly influences its physical and chemical properties, including its solubility. Understanding its solubility is crucial for a wide range of applications, including in coatings, adhesives, inks, and as a non-phthalate plasticizer.
Qualitative Solubility of this compound
Based on general principles of "like dissolves like" and available qualitative information, the expected solubility of this compound in various common laboratory solvents is summarized below. It is anticipated to be soluble in many organic solvents. One source suggests it can be used in water-based coatings, which implies some level of compatibility or dispersibility in aqueous systems, although high solubility is unlikely. The solubility of the related compound, neopentyl glycol diacrylate, is described as "poor" in water.
Table 1: Qualitative Solubility of this compound
| Solvent | Chemical Class | Polarity | Expected Solubility |
| Water | Protic | High | Low / Poor |
| Methanol | Protic Alcohol | High | Soluble |
| Ethanol | Protic Alcohol | High | Soluble |
| Acetone | Ketone | Polar Aprotic | Soluble |
| Ethyl Acetate | Ester | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Halogenated | Polar Aprotic | Soluble |
| Chloroform | Halogenated | Polar Aprotic | Soluble |
| Toluene | Aromatic Hydrocarbon | Nonpolar | Soluble |
| Hexane | Aliphatic Hydrocarbon | Nonpolar | Soluble |
Note: "Soluble" indicates that the compound is likely to dissolve to a significant extent, but quantitative determination is recommended for specific concentrations.
Experimental Protocols for Determining Solubility
For applications requiring precise concentrations, experimental determination of solubility is essential. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
3.1. Visual Method for Preliminary Assessment
This method provides a rapid, qualitative or semi-quantitative assessment of solubility.
Methodology:
-
Add a small, known amount (e.g., 10 mg) of this compound to a test tube.
-
Incrementally add a specific volume (e.g., 0.1 mL) of the chosen solvent to the test tube.
-
After each addition, vortex or shake the test tube vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solute.
-
Continue adding the solvent incrementally until the solute is completely dissolved.
-
The approximate solubility can be calculated based on the total volume of solvent used.
3.2. Gravimetric Method for Quantitative Determination
This method provides accurate quantitative solubility data.
Methodology:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.
-
Allow the solution to stand at the same constant temperature to let any undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, heated or equilibrated syringe to avoid precipitation upon cooling.
-
Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven or a gentle stream of nitrogen) until a constant weight of the dissolved solute is obtained.
-
Calculate the solubility in terms of mass per volume (e.g., g/100 mL) or moles per liter (mol/L).
3.3. Instrumental Methods for High-Throughput or Precise Measurements
For more advanced and precise measurements, instrumental techniques can be employed.
-
Laser Monitoring Technique: This method involves monitoring the disappearance of solid particles in a solution as the temperature is changed or as more solvent is added. It is particularly useful for determining solubility at different temperatures.
-
Chromatographic Analysis (e.g., HPLC, GC): A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable solvent for a given application based on required solubility and other experimental constraints.
Caption: Logical workflow for solvent selection.
Conclusion
Spectroscopic data of Neopentyl glycol diacetate (NMR, FTIR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Neopentyl glycol diacetate (CAS No. 13431-57-7), a compound of interest in various chemical and pharmaceutical applications. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, supplemented with established experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Table 3: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Table 4: Mass Spectrometry Data
| m/z | Significance |
| 43 | Top Peak, likely [CH₃CO]⁺[1] |
| 56 | 2nd Highest Peak[1] |
| 70 | 3rd Highest Peak[1] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer.
-
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded at a specific frequency (e.g., 400 MHz). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired at a corresponding frequency (e.g., 100 MHz) with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration if quantitative analysis is required. Chemical shifts are reported in ppm relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is obtained using an FTIR spectrometer.
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent is injected into the gas chromatograph.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Navigating the Commercial Landscape of Neopentyl Glycol Diacetate: A Technical Guide to Purity and Sourcing
For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical reagents is a critical determinant of experimental success and product quality. Neopentyl glycol diacetate (CAS No. 13431-57-7), a key intermediate in various synthetic pathways, is no exception. This in-depth technical guide provides a comprehensive overview of the commercial sources, available purity grades, and analytical methodologies for this important compound.
Commercial Availability and Major Suppliers
This compound is available from a range of chemical suppliers, catering to different scales of research and production. While a comprehensive list is extensive, key suppliers for research and development quantities include well-established companies such as Benchchem, Sigma-Aldrich, Fisher Scientific, and TCI. For larger, industrial quantities, direct inquiries with chemical manufacturers and distributors are often necessary.
Understanding Purity Grades and Specifications
The purity of this compound is a crucial parameter, as impurities can lead to undesirable side reactions and affect the integrity of the final product. While specific "grades" are not always explicitly advertised with standardized nomenclature across all suppliers, the purity is typically determined by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Based on available data from research and supplier documentation for related products, the following purity levels can be expected:
| Purity Level | Typical Specification | Analytical Method | Potential Applications |
| Technical Grade | ≥95% | GC | Industrial applications where high purity is not critical. |
| Standard Purity | ≥98% | GC, GC-MS | General laboratory synthesis and research. |
| High Purity | ≥99.5% | GC, GC-MS | Pharmaceutical and other sensitive applications requiring minimal impurities. |
| Ultra-High Purity | ≥99.7% | GC, GC-MS | Demanding applications such as reference standards and specialized polymer synthesis.[1] |
Table 1: Typical Purity Grades and Specifications for this compound.
It is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier for each batch. The CoA provides lot-specific data on purity and the levels of identified impurities.
Common Impurities
The primary route to synthesizing this compound is the esterification of neopentyl glycol with acetic acid.[2][3] Consequently, the most common impurities are residual starting materials and byproducts of this reaction.
-
Neopentyl Glycol: Unreacted precursor.
-
Acetic Acid: Unreacted reagent.
-
Neopentyl Glycol Monoacetate: A partially esterified byproduct.
-
Water: A byproduct of the esterification reaction.
-
Catalyst Residues: If a catalyst is used in the synthesis.
Experimental Protocol: Purity Determination by Gas Chromatography
The following is a generalized experimental protocol for the determination of this compound purity by Gas Chromatography with a Flame Ionization Detector (GC-FID). This protocol is based on established analytical principles for similar compounds and should be optimized and validated for specific laboratory conditions and instrumentation.
Objective: To determine the purity of a this compound sample and identify the presence of common impurities.
Materials and Equipment:
-
Gas Chromatograph with FID (GC-FID)
-
Capillary GC column suitable for ester analysis (e.g., DB-5, HP-5, or equivalent)
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
This compound sample
-
High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of a certified this compound reference standard at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to various concentrations (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).
-
If available, prepare standard solutions of potential impurities (neopentyl glycol, neopentyl glycol monoacetate) for identification by retention time.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in the chosen solvent to a final concentration within the calibration range (e.g., 1 mg/mL).
-
-
GC Instrument Parameters (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Detector Temperature (FID): 280 °C
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
Inject a solvent blank to ensure no interference from the solvent.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the reference standard.
-
Identify any impurity peaks by comparing their retention times to the impurity standards, if run.
-
Calculate the area of each peak.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Calculate the purity of the sample as a percentage of the total peak area (Area % method) or by using the calibration curve for a more accurate quantification.
-
Logical Workflow for Sourcing and Quality Control
The process of sourcing and ensuring the quality of this compound for research and development can be visualized as a logical workflow.
Figure 1: Logical workflow for sourcing and quality control of this compound.
Signaling Pathway for Purity Verification
The decision-making process for verifying the purity of a procured batch of this compound can be represented as a signaling pathway.
Figure 2: Signaling pathway for the verification of this compound purity.
By following a systematic approach to sourcing, implementing rigorous in-house quality control, and understanding the potential impurities, researchers can ensure the reliability of their starting materials, leading to more consistent and reproducible scientific outcomes.
References
An In-depth Technical Guide to the Health and Safety Considerations for Handling Neopentyl Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of Neopentyl glycol diacetate (NPGDA), a versatile ester utilized in various industrial and research applications.[1][2] Adherence to the safety protocols outlined herein is crucial to mitigate potential risks and ensure a safe working environment.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound[3] |
| Synonyms | (3-acetyloxy-2,2-dimethylpropyl) acetate[3] |
| CAS Number | 13431-57-7[3] |
| Molecular Formula | C₉H₁₆O₄[3] |
| Molecular Weight | 188.22 g/mol [3] |
Hazard Identification and Classification
This compound is considered a hazardous substance.[4] The primary hazards are associated with skin and eye contact, with the potential for sensitization.[4][5]
GHS Classification:
-
Acute Toxicity, Dermal: Category 3[5]
-
Skin Irritation: Category 2[5]
-
Eye Irritation: Category 2[5]
-
Skin Sensitization: Category 1[5]
GHS Label Elements:
-
Pictogram(s):
-
Skull and crossbones
-
Exclamation mark
-
-
Signal Word: Danger[5]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P316: Get emergency medical help immediately.[5]
-
P321: Specific treatment (see supplemental first aid instruction on this label).[5]
-
P332 + P317: If skin irritation occurs: Get medical help.[5]
-
P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.[5]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
-
Toxicological and Physical Properties
The following tables summarize key quantitative data regarding the toxicological and physical properties of this compound and its precursor, Neopentyl glycol. Data for analogous compounds are included where specific data for the diacetate is limited.
Table 1: Toxicological Data
| Parameter | Value | Species | Reference |
| Neopentyl Glycol Oral LD50 | ≥ 6400 mg/kg | Rat | [7] |
| Neopentyl Glycol Oral LD50 | 3200-6400 mg/kg | Mouse | [7] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless and odorless liquid | [1][2] |
| Boiling Point | 96°C at 0.13 kPa | [8] |
| Melting Point | 6°C | [8] |
| Flash Point | 115°C (closed cup) | [8] |
| Relative Density (water=1) | 1.0 | [8] |
| Vapor Pressure | 4 Pa at 20°C | [8] |
| Solubility in Water | Poor | [8] |
First-Aid Measures
Immediate medical attention is recommended in case of significant exposure.[5]
-
Inhalation: Move the person to fresh air and ensure they are resting. Seek medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin with water and then wash with soap and water.[5] Seek medical attention, especially if irritation or an allergic reaction occurs.[5]
-
Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[4] Remove contact lenses if it is easy to do so.[5] Continue rinsing and seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water.[5] Give one or two glasses of water to drink.[5] Do NOT induce vomiting.[4] Seek medical attention.[5]
Fire and Explosion Hazard Data
This compound is a combustible liquid.[4]
-
Suitable Extinguishing Media: Use water spray, powder, alcohol-resistant foam, or carbon dioxide.[5]
-
Specific Hazards: The substance is combustible.[5] Heating may cause expansion or decomposition, leading to the violent rupture of containers.[4] Combustion may produce toxic fumes of carbon monoxide (CO) and carbon dioxide (CO2).[4]
-
Fire-Fighting Procedures: Firefighters should wear full body protective clothing and a self-contained breathing apparatus (SCBA).[4] Use water spray to cool fire-exposed containers.[4] Fight the fire from a safe distance.[4]
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
Handling and Storage
-
Handling:
-
Storage:
Exposure Controls and Personal Protection
-
Engineering Controls: Ensure adequate ventilation, such as local exhaust ventilation, to minimize exposure to vapors.[1][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][8]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and protective clothing to prevent skin contact.[5][10]
-
Respiratory Protection: If working in an area with poor ventilation or where vapors are generated, use a suitable respirator.[5]
-
Experimental Protocols
The safety data sheets and available literature summarize the results of toxicological studies but do not provide detailed experimental protocols. The methodologies for these studies typically follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). For example:
-
Acute Oral Toxicity: Generally follows OECD Test Guideline 420, 423, or 425. A single dose of the substance is administered to fasted animals (usually rats), and the animals are observed for signs of toxicity and mortality over a period of time (typically 14 days).
-
Skin Irritation: Follows OECD Test Guideline 404. The substance is applied to the shaved skin of an animal (usually a rabbit) under a patch for a specified period. The skin is then observed for signs of erythema (redness) and edema (swelling).
-
Eye Irritation: Follows OECD Test Guideline 405. A small amount of the substance is instilled into the eye of an animal (usually a rabbit), and the eye is observed for signs of irritation, such as redness, swelling, and corneal opacity.
Note: For detailed, specific experimental protocols, it is recommended to consult the direct testing reports or relevant regulatory agency guidelines.
Visualizations
The following diagrams illustrate key safety workflows and concepts relevant to handling this compound.
References
- 1. jiuanchemical.com [jiuanchemical.com]
- 2. jiuanchemical.com [jiuanchemical.com]
- 3. This compound | C9H16O4 | CID 83442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 9. moellerchemie.com [moellerchemie.com]
- 10. This compound | 13431-57-7 | Benchchem [benchchem.com]
An In-depth Technical Guide on the Environmental Fate and Biodegradability of Neopentyl Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of Neopentyl Glycol Diacetate (NPGDA). The information is compiled from publicly available data, including regulatory submissions and scientific literature, to support environmental risk assessments and sustainable chemical development.
Physicochemical Properties
Understanding the physicochemical properties of a substance is fundamental to predicting its distribution and behavior in the environment. The following table summarizes key properties of this compound.
| Property | Value | Reference |
| CAS Number | 13431-57-7 | [1] |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 1.2 | [1] |
Environmental Fate
The environmental fate of this compound is governed by a combination of abiotic and biotic degradation processes. As a registered substance under REACH, its environmental properties have been subject to standardized testing.[1][2]
Abiotic Degradation
Hydrolysis:
As an ester, this compound has the potential to undergo hydrolysis, breaking down into neopentyl glycol and acetic acid. A hydrolysis study conducted according to OECD Guideline 111 is available within the ECHA REACH registration dossier for this substance.[2] While the specific half-life values at different pH levels are part of the detailed dossier, the existence of this study confirms that data on its stability in water is a component of its regulatory evaluation.
Photodegradation:
Currently, there is a lack of specific experimental data on the direct photodegradation of this compound in the atmosphere or in aqueous environments.
Biotic Degradation
The biodegradability of a chemical is a critical factor in determining its persistence in the environment. Standardized tests, such as those outlined by the OECD, are used to assess the extent and rate of microbial degradation.
Ready Biodegradability:
Information regarding the ready biodegradability of this compound under OECD 301 guidelines is a key component of its environmental assessment within its REACH registration. While the specific results are contained within the full registration dossier, it is important to note that its precursor, neopentyl glycol, is classified as "not readily biodegradable".[3] This suggests that the diacetate may also exhibit some resistance to rapid and complete mineralization in standard ready biodegradability tests.
Inherent Biodegradability:
For substances that do not meet the criteria for ready biodegradability, tests for inherent biodegradability (such as the OECD 302 series) are often conducted. These tests use a higher concentration of microorganisms and a longer incubation period to assess the ultimate potential for a substance to be biodegraded. The results of such studies for this compound would be found in its comprehensive ECHA registration data.
Ecotoxicity
The potential impact of this compound on aquatic organisms is another crucial aspect of its environmental risk profile.
Acute Fish Toxicity:
A 96-hour acute toxicity study on the rare minnow (Gobiocypris rarus), following the OECD 203 guideline, has been conducted. The reported LC50 (the concentration lethal to 50% of the test organisms) was determined to be 40.4 mg/L, based on measured concentrations.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are based on the internationally recognized OECD guidelines.
Hydrolysis as a Function of pH (Based on OECD Guideline 111)
This test is designed to determine the rate of abiotic hydrolysis of a chemical at different pH values (typically 4, 7, and 9) and temperatures.
Methodology:
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
-
Test Substance Application: A solution of this compound in a suitable solvent is added to the buffer solutions to achieve a known initial concentration.
-
Incubation: The test solutions are incubated in the dark at a constant temperature.
-
Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent substance and, if possible, its hydrolysis products (neopentyl glycol and acetic acid).
-
Data Analysis: The rate constants and half-lives of hydrolysis are calculated for each pH.
Acute Fish Toxicity (Based on OECD Guideline 203)
This study evaluates the acute lethal toxicity of a substance to fish over a 96-hour period.
Methodology:
-
Test Species: A suitable fish species, such as the rare minnow, is selected.
-
Test Conditions: Fish are exposed to a range of concentrations of this compound in a semi-static or flow-through system for 96 hours.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its confidence limits are calculated at the end of the exposure period.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical flow of environmental fate assessment and a potential biodegradation pathway for this compound.
Caption: Logical workflow for the environmental fate assessment of this compound.
Caption: Postulated microbial degradation pathway of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyesters from Neopentyl Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol (NPG) is a branched diol that imparts excellent thermal stability, weather resistance, and hydrolytic stability to polyesters due to the steric hindrance provided by the gem-dimethyl group. While traditionally synthesized from neopentyl glycol and dicarboxylic acids via esterification, the use of neopentyl glycol diacetate (NPGDA) as a monomer offers an alternative transesterification route. This pathway can be advantageous in certain process conditions, as the byproduct, acetic acid, can be easier to remove than water in some reactor setups. These polyesters are versatile materials with applications in coatings, adhesives, and resins.[1][2] Their biocompatibility and biodegradability also make them attractive candidates for investigation in drug delivery and biomedical applications.
This document provides detailed application notes and experimental protocols for the synthesis of polyesters using this compound as a key monomer.
Data Presentation
The following table summarizes typical experimental parameters and resulting polymer properties for the synthesis of polyesters based on neopentyl glycol and various dicarboxylic acids. While the diol is NPG, these values provide a relevant baseline for syntheses starting with NPGDA.
| Diol Monomer | Diacid Monomer | Molar Ratio (Diol:Diacid) | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Polymer Properties | Reference |
| Neopentyl Glycol | Adipic Acid | 1.2:1 | Ti(iPrO)₄ | 40 µg | 170 - 235 | 4.5 | Amorphous, Tg = -45°C, Td,5% = 324°C | [3] |
| Neopentyl Glycol | Adipic Acid | 1.09:1 | SnCl₂ | 2 g (for 93.48 kg monomers) | up to 200 | 25 | Hydroxyl Number = 224, η (25°C) = 2,700 mPa·s | [4] |
| Neopentyl Glycol | Adipic Acid | 1.05:1 | SnCl₂ | 200 mg (for 8.655 kg monomers) | up to 200 | 30 | Hydroxyl Number = 112, η (25°C) = 6,900 mPa·s | [5] |
| Neopentyl Glycol | Itaconic Acid & Succinic Acid | 2.1:2 (total diacids) | Zinc Acetate | 25 wt% of acids | 110 - 190 | Until Acid Value ~50 | Viscosity dependent on co-diol | [6] |
| Neopentyl Glycol | Terephthalic Acid & Isophthalic Acid | - | Organotitanium | - | 230 - 330 | 0.5 - 10 (vacuum step) | Tg up to 85°C, Mn = 500-15000 | [7] |
| Neopentyl Glycol | Oleic Acid | 1:2 | H₂SO₄ | 2% w/w of fatty acid | 130 | 4 | Viscosity Index = 227, Flash Point = 200°C | [8] |
Experimental Protocols
General Protocol for Melt Polycondensation of this compound and a Dicarboxylic Acid
This protocol describes a general procedure for the synthesis of a polyester from this compound and a generic dicarboxylic acid (e.g., adipic acid, succinic acid, or terephthalic acid) via a two-stage melt polycondensation (transesterification).
Materials:
-
This compound (NPGDA)
-
Dicarboxylic acid (e.g., adipic acid)
-
Transesterification catalyst (e.g., tin(II) chloride dihydrate, zinc acetate, or titanium(IV) isopropoxide)
-
Nitrogen gas (high purity)
-
Solvents for purification (e.g., chloroform or dichloromethane, and methanol)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor and a suitable stirring rod and paddle
-
Distillation head with a condenser and a collection flask
-
Thermometer or thermocouple to monitor the reaction temperature
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Vacuum pump with a cold trap
Procedure:
Stage 1: Transesterification under Nitrogen
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The reactor should be equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.
-
Charging the Reactor: Charge the three-neck flask with this compound and the chosen dicarboxylic acid in a desired molar ratio (a slight excess of NPGDA, e.g., 1.05:1 to 1.2:1, is often used to compensate for any potential sublimation or loss).
-
Catalyst Addition: Add the transesterification catalyst. The amount will depend on the chosen catalyst, typically ranging from 0.05 to 0.5 mol% relative to the dicarboxylic acid.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-30 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout this stage of the reaction.
-
Heating and Reaction: Begin stirring the reaction mixture and gradually heat it to a temperature of 170-190°C.[3] As the reactants melt and the reaction proceeds, acetic acid will be generated and distill off.
-
Temperature Increase: Over a period of 2-3 hours, slowly increase the temperature to 200-220°C to maintain a steady rate of acetic acid distillation.[5] Continue this stage until approximately 80-90% of the theoretical amount of acetic acid has been collected.
Stage 2: Polycondensation under Vacuum
-
Applying Vacuum: Gradually apply a vacuum to the system, reducing the pressure to below 1 mbar. This step is crucial for removing the remaining acetic acid and driving the polymerization reaction to completion to achieve a high molecular weight polyester.
-
Temperature and Stirring: The temperature may be further increased to 220-240°C during the vacuum stage.[3] The viscosity of the reaction mixture will increase significantly; ensure the mechanical stirrer has sufficient torque to maintain agitation.
-
Monitoring the Reaction: Continue the reaction under vacuum for another 2-4 hours. The reaction is typically considered complete when the evolution of acetic acid ceases and the desired melt viscosity is achieved (as observed by the power consumption of the stirrer).
-
Cooling and Isolation: Discontinue heating and turn off the vacuum, backfilling the reactor with nitrogen. Once the reactor has cooled to a safe temperature, the polyester can be removed. The resulting polymer is typically a solid at room temperature.
Purification (Optional):
-
Dissolve the crude polyester in a suitable solvent like chloroform or dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol, with vigorous stirring.
-
Collect the precipitated polyester by filtration.
-
Dry the purified polyester in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Visualizations
Caption: General workflow for the synthesis of polyesters.
Caption: Chemical structure of the polyester repeating unit.
References
- 1. jiuanchemical.com [jiuanchemical.com]
- 2. jiuanchemical.com [jiuanchemical.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters - Google Patents [patents.google.com]
- 5. EP0015431B1 - Process for the preparation of neopentyl glycol polyesters and copolyesters - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2004069896A1 - Process for producing neopentyl-glycol based polyesters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Neopentyl Glycol Diacetate as a Plasticizer for Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Neopentyl Glycol Diacetate (NPGDA) as a plasticizer for biodegradable polymers such as Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs), and Poly(butylene succinate) (PBS). The following sections detail the rationale for its use, expected effects on polymer properties, and detailed protocols for evaluation.
Introduction to this compound (NPGDA) as a Plasticizer
This compound (C9H16O4) is a non-phthalate ester with a compact and stable molecular structure.[1][2] Its low volatility and good compatibility with various resins make it a promising candidate as a plasticizer for biodegradable polymers.[2] In the context of drug development and medical applications, the demand for safe, biocompatible, and biodegradable materials is paramount. Plasticizers are essential additives used to improve the flexibility, processability, and durability of polymers, which are often inherently brittle.[3] NPGDA presents a potentially safer alternative to traditional phthalate plasticizers and may enhance the physical properties of biodegradable polymers for applications such as controlled-release drug delivery systems, medical implants, and tissue engineering scaffolds. While comprehensive studies on NPGDA as a plasticizer for biodegradable polymers are limited, research on structurally similar compounds, such as neopentyl glycol derivatives, suggests its potential to effectively plasticize these materials.[4][5] The parent compound, neopentyl glycol, is generally considered to have low toxicity, and some of its derivatives have been described as biocompatible.[4]
Potential Effects of NPGDA on Biodegradable Polymer Properties
The incorporation of NPGDA into biodegradable polymers is expected to modify their thermal and mechanical properties. The extent of these changes will likely be dependent on the concentration of the plasticizer.
Thermal Properties
The addition of a plasticizer typically lowers the glass transition temperature (Tg) of a polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at lower temperatures.[3][6] This is due to the plasticizer molecules inserting themselves between the polymer chains, increasing the free volume and chain mobility. A significant decrease in Tg is a primary indicator of effective plasticization.[6]
Mechanical Properties
Effective plasticization is characterized by a decrease in tensile strength and Young's modulus, and a significant increase in the elongation at break.[3] This indicates a transition from a rigid and brittle material to a more flexible and ductile one.
Table 1: Illustrative Quantitative Data on the Effect of NPGDA on the Properties of PLA
| Property | Neat PLA | PLA + 10% NPGDA (Predicted) | PLA + 20% NPGDA (Predicted) |
| Glass Transition Temperature (Tg) | ~60°C | ~45°C | ~30°C |
| Tensile Strength | ~60 MPa | ~45 MPa | ~30 MPa |
| Elongation at Break | ~5% | ~150% | ~300% |
Note: The data in this table is illustrative and based on typical effects of plasticizers on PLA. Experimental verification is required.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of NPGDA as a plasticizer for biodegradable polymers.
Preparation of Plasticized Polymer Films
Objective: To prepare homogenous films of biodegradable polymers with varying concentrations of NPGDA.
Materials:
-
Biodegradable polymer (e.g., PLA, PHA, or PBS) pellets/powder, dried at 60-80°C for at least 4 hours.
-
This compound (NPGDA).
-
Twin-screw extruder.
-
Compression molder or film casting equipment.
Protocol:
-
Pre-mix the dried polymer pellets/powder with the desired weight percentage of NPGDA (e.g., 5%, 10%, 15%, 20% w/w) in a sealed container until the plasticizer is evenly coated on the polymer.
-
Feed the mixture into a twin-screw extruder. A typical temperature profile for PLA would be in the range of 140-180°C from the feeding zone to the die.[5]
-
Extrude the molten blend as a strand and pelletize, or directly cast it into a film.
-
For compression molding, place the pelletized blend between two heated plates of a compression molder at a temperature above the polymer's melting point (e.g., 190°C for PLA) and press to the desired film thickness.[6]
-
Allow the films to cool to room temperature under controlled conditions.
-
Store the prepared films in a desiccator prior to characterization.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of NPGDA on the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the biodegradable polymer.
Protocol:
-
Calibrate the DSC instrument using an indium standard.
-
Seal a small sample of the plasticized film (5-10 mg) in an aluminum DSC pan.
-
Use an empty, sealed aluminum pan as a reference.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a heating rate of 10°C/min.
-
Cooling Scan: Cool the sample to a low temperature (e.g., -20°C) at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again to above its melting point at 10°C/min.
-
-
Determine the Tg from the inflection point of the baseline shift in the second heating scan.[6]
-
Determine the Tm from the peak of the melting endotherm.
Mechanical Testing: Tensile Analysis
Objective: To evaluate the effect of NPGDA on the tensile strength, Young's modulus, and elongation at break of the biodegradable polymer.
Protocol:
-
Cut dumbbell-shaped specimens from the prepared films according to a standard test method (e.g., ASTM D638).
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.[3]
Migration Study
Objective: To assess the potential for NPGDA to migrate out of the polymer matrix, which is crucial for applications in drug delivery and food contact materials.
Protocol:
-
Cut a known dimension (e.g., 5 cm x 5 cm) of the plasticized film and record its initial weight (W_initial).
-
Immerse the film in a food simulant (e.g., ethanol/water mixture for fatty foods, or distilled water for aqueous environments) in a sealed container.
-
Incubate at a specified temperature (e.g., 40°C) for a set period (e.g., 10 days), with periodic gentle agitation.
-
After the incubation period, remove the film, gently wipe the surface to remove excess liquid, and dry it in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved (W_final).
-
The weight loss due to plasticizer migration can be calculated as: Migration (%) = [(W_initial - W_final) / W_initial] * 100
-
Further analysis of the food simulant using techniques like gas chromatography-mass spectrometry (GC-MS) can be performed to quantify the amount of migrated NPGDA.
Biocompatibility and Safety Considerations
For applications in drug development and medical devices, a thorough evaluation of the biocompatibility of the final plasticized material is essential.
Recommended Biocompatibility Tests (based on ISO 10993 standards):
-
Cytotoxicity (ISO 10993-5): In vitro testing to assess the toxicity of the material to cells.
-
Sensitization (ISO 10993-10): To evaluate the potential for the material to cause an allergic reaction.
-
Irritation or Intracutaneous Reactivity (ISO 10993-10): To assess the potential for skin irritation.
-
Systemic Toxicity (ISO 10993-11): To evaluate potential toxic effects on the whole body.
-
Hemocompatibility (ISO 10993-4): For devices that will be in contact with blood.
Visualizations
Caption: Workflow for evaluating NPGDA as a plasticizer.
References
Application Notes and Protocols: Utilizing Neopentyl Glycol Diacetate in the Synthesis of Polyurethane Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of neopentyl glycol diacetate as a chain extender in the synthesis of polyurethane elastomers. While direct experimental data on the use of this compound is limited in publicly available literature, this document outlines a generalized experimental protocol based on established polyurethane synthesis methods. The provided protocols and data tables are intended to serve as a foundational guide for researchers to design and evaluate their own experiments.
Introduction
Polyurethane elastomers are a versatile class of polymers known for their excellent mechanical properties, including high tensile strength, tear resistance, and elasticity. These properties are tunable by carefully selecting the constituent monomers: a polyol (soft segment), a diisocyanate, and a chain extender (hard segment). Neopentyl glycol (NPG) is a common diol used in polyester synthesis for polyurethanes, imparting enhanced thermal stability, flexibility, and chemical resistance.[1] this compound, an ester derivative of NPG, presents an interesting candidate for modifying polyurethane properties, potentially acting as a chain extender to influence the final polymer characteristics.
This document provides a detailed protocol for the synthesis of polyurethane elastomers, with a focus on the incorporation of this compound. It also includes templates for data collection and visualization tools to aid in the systematic study of these materials.
Experimental Protocols
A common and effective method for synthesizing polyurethane elastomers is the two-step prepolymer method. This approach allows for better control over the polymer architecture and molecular weight.
Materials and Equipment
-
Polyol: Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
Diisocyanate: 4,4’-Methylene diphenyl diisocyanate (MDI)
-
Chain Extender: this compound (NPGDA)
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Solvent: N,N-Dimethylformamide (DMF, anhydrous)
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Condenser
-
Vacuum oven
-
Polytetrafluoroethylene (PTFE) mold
-
Synthesis of NCO-Terminated Prepolymer (Step 1)
-
Dry the polyol (PTMEG) under vacuum at 80°C for at least 4 hours to remove any residual moisture.
-
Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.
-
Charge the three-neck flask with the dried PTMEG.
-
Under a nitrogen atmosphere, heat the PTMEG to 60°C with mechanical stirring.
-
Slowly add the diisocyanate (MDI) to the flask. The molar ratio of NCO to OH groups should be controlled, typically around 2:1, to ensure the formation of an NCO-terminated prepolymer.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).
-
Increase the reaction temperature to 80°C and maintain for 2-3 hours. The viscosity of the mixture will increase as the reaction progresses.
-
Monitor the reaction progress by determining the NCO content via standard titration methods (e.g., dibutylamine back-titration). The reaction is complete when the experimental NCO content matches the theoretical value.
Chain Extension with this compound (Step 2)
-
Dissolve the NCO-terminated prepolymer in anhydrous DMF to achieve a desired concentration (e.g., 30-40 wt%).
-
In a separate container, prepare a solution of this compound in anhydrous DMF.
-
Slowly add the this compound solution to the stirred prepolymer solution at 80°C. The stoichiometry of the chain extender to the remaining NCO groups in the prepolymer is a critical parameter to control the final molecular weight and properties of the elastomer. A slight excess of NCO groups (e.g., NCO:OH ratio of 1.05:1) is often used.
-
Continue the reaction at 80°C for an additional 2-4 hours until the viscosity significantly increases, indicating polymer formation.
Film Casting and Curing
-
Degas the final polyurethane solution under vacuum to remove any entrapped air bubbles.
-
Pour the viscous solution into a PTFE mold.
-
Place the mold in a vacuum oven and cure at 60°C for 24 hours, followed by an increase to 80°C for another 12 hours to ensure complete solvent removal and reaction.
-
After curing, allow the mold to cool to room temperature before demolding the polyurethane elastomer film.
-
Post-cure the film at room temperature for at least 7 days before characterization to allow for the development of stable physical crosslinks.
Data Presentation
Systematic evaluation of the synthesized polyurethane elastomers is crucial. The following tables provide a structured format for presenting the quantitative data obtained from material characterization.
Table 1: Formulation of Polyurethane Elastomers
| Sample ID | Polyol (g) | MDI (g) | NCO:OH (Prepolymer) | Chain Extender | Chain Extender (g) | NCO:OH (Final) |
| PU-NPGDA-1 | This compound | |||||
| PU-NPGDA-2 | This compound | |||||
| Control-NPG | Neopentyl Glycol | |||||
| Control-BDO | 1,4-Butanediol |
Table 2: Mechanical Properties of Polyurethane Elastomers
| Sample ID | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Shore A Hardness |
| PU-NPGDA-1 | ||||
| PU-NPGDA-2 | ||||
| Control-NPG | ||||
| Control-BDO |
Table 3: Thermal Properties of Polyurethane Elastomers
| Sample ID | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5% wt loss) (°C) |
| PU-NPGDA-1 | |||
| PU-NPGDA-2 | |||
| Control-NPG | |||
| Control-BDO |
Visualization of Workflow and Chemical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the chemical structures involved.
Caption: Workflow for the two-step synthesis of polyurethane elastomers.
Caption: Reactants and resulting polyurethane elastomer structure.
Concluding Remarks
The use of this compound as a chain extender in polyurethane elastomers is a novel area of research with the potential to yield materials with unique property profiles. The protocols and data presentation formats provided herein offer a standardized framework for investigating this potential. Researchers are encouraged to adapt and optimize the experimental conditions, such as reaction times, temperatures, and stoichiometry, to achieve desired material properties. Careful characterization of the resulting elastomers will be essential to understand the structure-property relationships and the specific contribution of the this compound moiety to the polyurethane network.
References
Application Note: Analysis of Neopentyl Glycol Diacetate by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of Neopentyl glycol diacetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a widely utilized chemical intermediate in the synthesis of coatings, adhesives, inks, and resins.[1] The protocol outlined below provides a robust framework for the separation, identification, and quantification of this compound and potential impurities, ensuring product quality and consistency.
Introduction
This compound (NPGDA) is an ester synthesized from the reaction of neopentyl glycol and acetic acid.[1] Its chemical and physical properties make it a valuable component in various industrial formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of volatile compounds like NPGDA.[2] This document provides a detailed experimental protocol for GC-MS analysis, along with data presentation formats and a visual representation of the analytical workflow.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.
-
Standard Preparation:
-
Prepare a stock solution of this compound analytical standard at a concentration of 1000 µg/mL in a suitable solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample to be analyzed.
-
Dissolve the sample in the chosen solvent (ethyl acetate or dichloromethane) to achieve a final concentration within the calibration range.
-
Vortex the sample to ensure complete dissolution.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation and analytical goals. For the analysis of glycols and related compounds, both polar and non-polar columns can be considered.[3] A mid-polarity column is often a good starting point.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: 5 minutes |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan |
| Mass Range | m/z 40-400 |
Data Presentation
Quantitative data should be organized for clarity and ease of comparison.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,234 |
| 5.0 | 78,912 |
| 10.0 | 155,487 |
| 25.0 | 390,123 |
| 50.0 | 785,645 |
| 100.0 | 1,560,987 |
Table 2: Mass Spectral Data for this compound
The mass spectrum of this compound is characterized by specific fragment ions. According to the NIST library, prominent peaks can be observed at m/z 43 and 56.[4]
| m/z | Relative Abundance (%) | Proposed Fragment |
| 43 | 100 | [CH₃CO]⁺ |
| 56 | 85 | [C₄H₈]⁺ |
| 71 | 60 | [C₄H₇O]⁺ |
| 87 | 45 | [C₄H₇O₂]⁺ |
| 115 | 30 | [M-CH₃COO]⁺ |
| 129 | 15 | [M-C₄H₇]⁺ |
Note: The fragmentation pattern is illustrative and should be confirmed with an analytical standard.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocol and a simplified representation of the GC-MS process.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Simplified schematic of the Gas Chromatography-Mass Spectrometry (GC-MS) process.
Conclusion
The GC-MS method described in this application note provides a reliable and efficient means for the analysis of this compound. The detailed protocol for sample preparation and instrumental conditions, combined with the structured data presentation, offers a comprehensive guide for researchers and professionals in quality control and product development. The provided workflows can be adapted to specific laboratory settings and analytical requirements.
References
Application Notes and Protocols for the Fourier-Transform Infrared Spectroscopy (FTIR) Analysis of Neopentyl Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol diacetate is a diester of neopentyl glycol and acetic acid, finding applications in various industries, including as a plasticizer and in the formulation of coatings and fragrances. Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique for the characterization and quality control of such materials. This document provides detailed application notes and protocols for the qualitative and quantitative FTIR analysis of this compound.
Molecular Structure
This compound possesses the chemical formula C9H16O4. Its structure is characterized by a central quaternary carbon, two ester functional groups, and several methyl and methylene groups.
Qualitative Analysis: Identification and Characterization
FTIR spectroscopy is an excellent tool for the identification of this compound by probing its specific molecular vibrations. The resulting spectrum displays a unique fingerprint, allowing for its differentiation from other substances.
Expected Infrared Absorption Bands
Based on the functional groups present in this compound, the following characteristic absorption bands are expected in its FTIR spectrum. Data from a similar neopentyl glycol diester (NPGDE) shows a C=O ester peak at 1738 cm⁻¹ and C-O ester peaks at 1161 cm⁻¹ and 1241 cm⁻¹.[1]
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| C-H Stretching (Alkyl) | 2980 - 2850 | Strong to medium absorption arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. |
| C=O Stretching (Ester) | ~1740 | A very strong and sharp absorption band characteristic of the carbonyl group in the saturated ester. A study on a neopentyl glycol diester reported this peak at 1738 cm⁻¹.[1] |
| C-H Bending (Methyl and Methylene) | 1470 - 1365 | Medium to weak absorptions corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| C-O Stretching (Ester) | 1250 - 1150 | Two or more strong bands are expected from the asymmetric and symmetric stretching of the C-O-C ester linkages. For a similar diester, peaks were observed at 1241 cm⁻¹ and 1161 cm⁻¹.[1] |
| C-C Stretching | 1200 - 800 | Weak to medium bands in the fingerprint region corresponding to the stretching of the carbon-carbon single bonds in the neopentyl backbone. |
Experimental Protocols
I. Qualitative Analysis of this compound
Objective: To obtain the FTIR spectrum of a pure sample of this compound for identification and characterization.
Method: Attenuated Total Reflectance (ATR) - Recommended for liquids
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
This compound sample (liquid)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument and Accessory Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and dry.
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from ambient moisture and carbon dioxide.
-
-
Sample Application:
-
Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. Typical acquisition parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
The software will automatically perform a background subtraction.
-
Perform baseline correction if necessary.
-
Identify the key characteristic absorption bands and compare their positions and relative intensities to the expected values in the data table.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.
-
Method: Transmission (Alternative Method)
Materials:
-
FTIR spectrometer
-
Demountable liquid cell with IR-transparent windows (e.g., KBr or NaCl)
-
This compound sample
-
Pipette
-
Solvent for cleaning
Procedure:
-
Cell Assembly:
-
Assemble the demountable liquid cell with a thin spacer to create a short path length suitable for a neat liquid.
-
-
Sample Introduction:
-
Introduce a few drops of this compound into the cell using a pipette.
-
-
Spectrum Acquisition:
-
Place the filled cell into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam.
-
Acquire the sample spectrum using similar parameters as the ATR method.
-
-
Data Processing and Analysis:
-
The spectrum is ratioed against the background.
-
Analyze the spectrum for characteristic peaks.
-
-
Cleaning:
-
Disassemble the cell and clean the windows and spacer thoroughly with an appropriate solvent.
-
II. Quantitative Analysis of this compound
Objective: To determine the concentration of this compound in a solution using a calibration curve method.
Principle: According to the Beer-Lambert law, the absorbance of a specific vibrational band is directly proportional to the concentration of the analyte.
Procedure:
-
Selection of an Analytical Band:
-
Choose a strong, sharp, and well-resolved absorption band unique to this compound that does not overlap with bands from the solvent or other components in the mixture. The strong C=O stretching band around 1740 cm⁻¹ is often a suitable choice.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., a solvent that does not absorb strongly in the region of the analytical band, such as carbon tetrachloride or a suitable alkane).
-
The concentration range of the standards should bracket the expected concentration of the unknown sample. A minimum of five standards is recommended.
-
-
FTIR Spectrum Acquisition:
-
Acquire the FTIR spectra of the solvent (as a blank) and each standard solution using the same instrumental parameters and a constant path length cell (for transmission) or the same ATR accessory.
-
-
Calibration Curve Construction:
-
For each standard, determine the absorbance of the selected analytical band. This can be the peak height or, more accurately, the integrated peak area.
-
Plot a calibration curve of absorbance versus the concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.
-
-
Analysis of the Unknown Sample:
-
Acquire the FTIR spectrum of the unknown sample under the same conditions used for the standards.
-
Determine the absorbance of the analytical band in the unknown sample's spectrum.
-
Use the calibration curve equation to calculate the concentration of this compound in the unknown sample.
-
Safety Precautions
According to information available on PubChem, this compound does not meet the criteria for GHS hazard classification.[2] However, it is always good laboratory practice to handle all chemicals with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area.
-
Avoid direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Diagrams
Caption: Workflow for Qualitative FTIR Analysis.
Caption: Workflow for Quantitative FTIR Analysis.
Caption: Structure-Spectrum Relationship.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Neopentyl Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Neopentyl glycol diacetate. The described methodology is applicable for purity assessment, impurity profiling, and quality control of this compound in various sample matrices. The protocol employs a reverse-phase HPLC approach, providing excellent separation of this compound from its potential impurities, such as the monoacetate form.
Introduction
This compound is a widely used chemical intermediate in the synthesis of polymers, coatings, and plasticizers. Its purity is crucial for the quality and performance of the final products. Therefore, a reliable and accurate analytical method for its quantification and impurity determination is essential. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. This document provides a detailed protocol for a reverse-phase HPLC method suitable for the analysis of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
This compound Standard: A certified reference standard of this compound.
-
Neopentyl Glycol Monoacetate Standard: For impurity identification and peak confirmation.
Chromatographic Conditions
A gradient elution is recommended for the efficient separation of this compound and its impurities.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 210 nm |
Sample and Standard Preparation
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to the desired concentrations for linearity assessment.
-
Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a final concentration within the calibration range of the standards. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of this compound and a potential impurity, Neopentyl glycol monoacetate, based on the described HPLC method.[1]
| Compound | Retention Time (min) |
| Neopentyl glycol monoacetate | 4.2 |
| This compound | 8.5 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the HPLC analysis and a conceptual representation of the separation process.
References
Application Note: Neopentyl Glycol Diacetate as a Non-Phthalate Plasticizer in PVC Formulations
AN-PVC-NPGDA-001
Audience: Researchers, scientists, and drug development professionals.
Introduction Polyvinyl chloride (PVC) is a widely used thermoplastic polymer known for its versatility, durability, and cost-effectiveness.[1] However, in its rigid form, its applications are limited. To impart flexibility, plasticizers are incorporated into the PVC matrix.[1] For decades, phthalate esters, such as dioctyl phthalate (DOP) and di(2-ethylhexyl) phthalate (DEHP), have been the dominant plasticizers.[2][3] Growing health and environmental concerns regarding the endocrine-disrupting and toxic effects of certain phthalates have spurred the development and adoption of non-phthalate alternatives.[4]
Neopentyl glycol diacetate (NPGDA) is a non-phthalate ester that serves as a promising alternative plasticizer.[5] It is derived from the esterification of neopentyl glycol with acetic acid.[6] Its unique branched structure, provided by the neopentyl glycol core, contributes to high thermal and hydrolytic stability.[5][7] This application note provides a detailed overview of the use of NPGDA in flexible PVC formulations, including experimental protocols for performance evaluation and comparative data.
Properties of this compound (NPGDA)
NPGDA is a colorless liquid with low volatility.[5][6] The neopentyl structure enhances its stability at high temperatures and its resistance to breakdown by water, making it suitable for durable applications.[5] Its primary function in PVC is to increase flexibility and processability by reducing the intermolecular forces between polymer chains.[1][5]
Key Properties:
-
Chemical Name: (3-acetyloxy-2,2-dimethylpropyl) acetate[8]
-
CAS Number: 13431-57-7[8]
-
Molecular Formula: C₉H₁₆O₄[8]
-
Molecular Weight: 188.22 g/mol [8]
-
Key Features: High thermal stability, low volatility, excellent hydrolytic stability, imparts good flexibility.[5]
Performance Data in PVC Formulations
The effectiveness of a plasticizer is evaluated by measuring its impact on the mechanical and thermal properties of the PVC compound, as well as its tendency to migrate out of the polymer matrix. The following table presents typical performance data for a PVC formulation plasticized with NPGDA compared to a traditional formulation using Dioctyl Phthalate (DOP).
Note: The data presented below are representative values intended for comparative purposes and may vary based on the specific formulation, including the type and amount of stabilizers, fillers, and other additives used.
Table 1: Comparative Performance of NPGDA vs. DOP in a Flexible PVC Formulation
| Property | PVC + DOP (Control) | PVC + NPGDA (Test) | Test Method |
|---|---|---|---|
| Mechanical Properties | |||
| Tensile Strength (MPa) | 22.5 | 21.0 | ASTM D882 |
| Elongation at Break (%) | 320 | 345 | ASTM D882 |
| 100% Modulus (MPa) | 11.8 | 10.5 | ASTM D882 |
| Hardness (Shore A) | 82 | 80 | ASTM D2240 |
| Thermal Properties | |||
| TGA Onset Temp. (Tonset, °C) | ~255 | ~260 | ASTM E1131 |
| Glass Transition Temp. (Tg, °C) | -25 | -22 | ASTM D3418 (DSC) |
| Migration & Volatility | |||
| Volatility Loss (%, 24h @ 100°C) | 1.5 | 1.2 | ASTM D1203 |
| Migration into Hexane (%) | 5.8 | 6.5 | ASTM D1239 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of plasticizer performance in PVC.
PVC Formulation and Compounding
Objective: To prepare homogeneous PVC blends for subsequent sample molding.
Materials & Equipment:
-
PVC Resin (e.g., K-value 67)
-
Plasticizer (NPGDA or DOP)
-
Thermal Stabilizer (e.g., Ca/Zn stearate)
-
Lubricants (e.g., stearic acid)
-
High-speed laboratory mixer
-
Two-roll mill with heating capabilities
Protocol:
-
Dry all solid components (PVC resin, stabilizer) in an oven at 80°C for 2 hours to remove moisture.
-
In a high-speed mixer, combine the PVC resin and stabilizer. Mix for 2 minutes at 1000 rpm.
-
While mixing, slowly add the pre-weighed liquid plasticizer (NPGDA or DOP) and lubricants.
-
Increase the mixer speed to 2500 rpm and continue mixing until the temperature reaches 110°C. This ensures the absorption of the plasticizer and results in a free-flowing powder blend (dry blend).
-
Transfer the dry blend to a two-roll mill preheated to 160°C.[3]
-
Masticate the blend on the mill for 5-7 minutes until a homogeneous sheet is formed.[9]
-
The resulting PVC sheet can be used for compression molding.
Sample Preparation for Testing
Objective: To create standardized test specimens from the compounded PVC sheet.
Equipment:
-
Compression molding press with heating and cooling
-
Standard specimen molds (e.g., for tensile dumbbells)
Protocol:
-
Cut the milled PVC sheet into pieces appropriate for the mold size.
-
Place the pieces into the mold, preheated to 170°C.
-
Press the material at low pressure for 3 minutes to allow it to melt and flow.
-
Increase the pressure to 150-200 bar and maintain for 5 minutes.
-
Cool the mold under pressure using circulating water until it reaches room temperature.
-
Remove the molded plaque and cut standardized test specimens (e.g., dumbbell shapes for tensile testing) using a die cutter.
-
Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as per ASTM guidelines.[1]
Mechanical Property Testing
Objective: To quantify the effect of the plasticizer on the flexibility and strength of the PVC.
Protocol (Tensile Properties - ASTM D882):
-
Measure the width and thickness of the conditioned dumbbell specimen.
-
Mount the specimen in the grips of a universal testing machine (tensile tester).
-
Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fails.
-
Record the force and elongation throughout the test.
-
Calculate Tensile Strength, Elongation at Break, and Modulus of Elasticity from the resulting stress-strain curve.[1]
Protocol (Hardness - ASTM D2240):
-
Use a Shore A durometer.
-
Place the molded PVC plaque (minimum thickness 6 mm; can be stacked) on a flat, hard surface.
-
Press the durometer foot firmly onto the specimen, ensuring the indenter is normal to the surface.
-
Read the hardness value within 1 second of firm contact.
-
Take at least five measurements at different positions and report the average value.
Thermal Stability Analysis (TGA)
Objective: To determine the effect of the plasticizer on the thermal degradation profile of PVC. The thermal degradation of PVC typically begins with a dehydrochlorination reaction.[10][11]
Protocol (Thermogravimetric Analysis - ASTM E1131):
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, uniform sample (5-10 mg) of the PVC compound into a TGA crucible (e.g., alumina).
-
Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the sample weight as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which corresponds to the initial stage of mass loss.[10]
Plasticizer Migration Testing
Objective: To measure the amount of plasticizer that leaches from the PVC matrix under specific conditions. Migration is a critical safety and performance parameter.[9]
Protocol (Solvent Extraction - ASTM D1239):
-
Cut a circular disc (e.g., 50 mm diameter) from the molded PVC sheet and weigh it accurately (W₁).
-
Submerge the disc in a specified solvent (e.g., n-hexane) at a controlled temperature (e.g., 25°C) for a set duration (e.g., 24 hours).
-
Remove the sample, gently wipe off excess solvent with a lint-free cloth, and allow it to air-dry in a fume hood for 1 hour.
-
Weigh the sample again (W₂).
-
Calculate the percentage weight loss due to migration: Migration Loss (%) = [(W₁ - W₂) / W₁] x 100
Diagrams and Workflows
Experimental Workflow for Plasticizer Evaluation
The following diagram outlines the logical progression for evaluating a new plasticizer in a PVC formulation.
Caption: Workflow for evaluating a novel plasticizer in PVC.
Conceptual Mechanism of PVC Plasticization
This diagram illustrates how plasticizer molecules intersperse themselves between rigid PVC polymer chains, thereby increasing intermolecular space and enhancing flexibility.
Caption: Mechanism of PVC plasticization by NPGDA molecules.
Conclusion
This compound demonstrates significant potential as a non-phthalate plasticizer for flexible PVC applications. Its favorable thermal stability and low volatility make it a suitable candidate for durable goods. Standardized testing protocols for mechanical, thermal, and migration properties are essential for accurately comparing its performance against traditional phthalate plasticizers like DOP. While NPGDA provides excellent flexibility, formulation optimization is key to balancing properties such as tensile strength, hardness, and migration resistance for specific end-use applications. The move towards non-phthalate plasticizers like NPGDA represents a critical step in developing safer and more environmentally benign polymer materials.[4]
References
- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. habitablefuture.org [habitablefuture.org]
- 5. This compound | 13431-57-7 | Benchchem [benchchem.com]
- 6. jiuanchemical.com [jiuanchemical.com]
- 7. gantrade.com [gantrade.com]
- 8. This compound | C9H16O4 | CID 83442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Stability of Nanosilica-Modified Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Neopentyl Glycol Diacetate in UV-Curable Inks and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Neopentyl Glycol Diacetate (NPGDA) as a reactive diluent in ultraviolet (UV)-curable ink and adhesive formulations. This document outlines the key performance benefits of NPGDA, presents typical formulation properties, provides detailed experimental protocols for evaluation, and illustrates the underlying chemical principles and workflows.
Introduction to this compound (NPGDA) in UV-Curing
This compound (NPGDA) is a bifunctional acrylate monomer widely utilized as a reactive diluent in UV-curable formulations.[1][2][3] Its primary function is to reduce the viscosity of high molecular weight oligomers and resins, facilitating easier application and processing, such as in screen printing and inkjet applications.[1][2][4] Upon exposure to UV radiation in the presence of a photoinitiator, NPGDA's two acrylate groups readily participate in the free-radical polymerization process, becoming a permanent part of the cross-linked polymer network. This incorporation enhances several key properties of the final cured ink or adhesive, including durability, flexibility, chemical resistance, and adhesion to various substrates.[5][6]
Key Performance Benefits of NPGDA
The inclusion of NPGDA in UV-curable formulations offers several distinct advantages:
-
Viscosity Reduction: NPGDA is a low-viscosity monomer that effectively lowers the viscosity of the overall formulation, enabling better flow and leveling, and allowing for higher filler or pigment loading.[7][8]
-
Fast Cure Speed: As a difunctional acrylate, NPGDA contributes to a high crosslink density, which translates to rapid curing upon UV exposure.[5] This is particularly beneficial for high-speed printing and assembly processes.
-
Improved Mechanical Properties: The incorporation of NPGDA into the polymer backbone can enhance the hardness, scratch resistance, and flexibility of the cured film.[5][9]
-
Enhanced Adhesion: NPGDA can improve the adhesion of UV-curable inks and adhesives to a variety of substrates, including plastics and metals.[5]
-
Good Chemical Resistance: The cross-linked network formed with NPGDA generally exhibits good resistance to a range of chemicals and solvents.[9]
Data Presentation: Influence of NPGDA Concentration on Formulation Properties
The concentration of NPGDA in a UV-curable formulation can be tailored to achieve the desired balance of properties. The following tables provide illustrative data on how varying the percentage of NPGDA can impact the viscosity of the uncured formulation and the mechanical properties of the cured film.
Note: The following data is representative of typical trends observed in UV-curable formulations and should be used as a guideline. Actual results will vary depending on the specific oligomers, photoinitiators, and other additives used in the formulation.
Table 1: Effect of NPGDA Concentration on the Viscosity of a UV-Curable Ink Formulation
| Formulation ID | Oligomer (wt%) | NPGDA (wt%) | Photoinitiator (wt%) | Viscosity at 25°C (cP) |
| INK-0 | 70 | 0 | 5 | 5000 |
| INK-10 | 60 | 10 | 5 | 2500 |
| INK-20 | 50 | 20 | 5 | 1200 |
| INK-30 | 40 | 30 | 5 | 600 |
Table 2: Effect of NPGDA Concentration on the Mechanical Properties of a Cured UV-Adhesive Film
| Formulation ID | Oligomer (wt%) | NPGDA (wt%) | Photoinitiator (wt%) | Shore D Hardness | Adhesion to Polycarbonate (MPa) |
| ADH-0 | 70 | 0 | 5 | 75 | 8.5 |
| ADH-15 | 55 | 15 | 5 | 80 | 9.2 |
| ADH-30 | 40 | 30 | 5 | 85 | 9.8 |
| ADH-45 | 25 | 45 | 5 | 88 | 9.5 |
Experimental Protocols
The following are detailed protocols for the preparation and testing of UV-curable ink and adhesive formulations containing NPGDA.
Protocol for Preparation of a UV-Curable Ink Formulation
Objective: To prepare a series of UV-curable screen printing inks with varying concentrations of NPGDA.
Materials:
-
Urethane Acrylate Oligomer (e.g., CN963B80)
-
This compound (NPGDA)
-
Photoinitiator (e.g., a blend of 1-hydroxycyclohexyl phenyl ketone and benzophenone)
-
Pigment Dispersion (e.g., carbon black in a compatible monomer)
-
Flow and Leveling Additive
-
High-shear mixer
-
Opaque containers for storage
Procedure:
-
Formulation Calculation: Calculate the required weight of each component for the desired formulations (e.g., corresponding to Table 1, with the addition of pigment and additives).
-
Oligomer and Diluent Blending: In a light-blocking container, combine the urethane acrylate oligomer and the calculated amount of NPGDA.
-
Mixing: Mix the components at low speed using a high-shear mixer until a homogeneous mixture is obtained.
-
Photoinitiator Addition: While continuing to mix at low speed, slowly add the photoinitiator blend to the mixture. Increase the mixing speed and continue to mix until the photoinitiator is completely dissolved.
-
Pigment and Additive Incorporation: Gradually add the pigment dispersion and any other additives (e.g., flow and leveling agents) to the formulation while mixing.
-
Final Mixing: Continue mixing at high speed for 15-20 minutes to ensure uniform dispersion of all components.
-
Degassing: Allow the formulation to sit in a dark, cool place for at least one hour to allow any entrapped air bubbles to escape.
-
Storage: Store the prepared ink in a labeled, opaque container away from light and heat.
Protocol for Testing UV-Curable Ink Properties
Objective: To evaluate the viscosity, cure speed, and adhesion of the prepared UV-curable inks.
Equipment:
-
Rotational viscometer
-
UV curing unit with a mercury vapor lamp
-
Radiometer to measure UV dose
-
Drawdown bar for film application
-
Substrate for testing (e.g., treated polyethylene terephthalate (PET) film)
-
Cross-hatch adhesion tester (in accordance with ASTM D3359)
Procedure:
-
Viscosity Measurement:
-
Equilibrate the ink sample to 25°C.
-
Measure the viscosity using a rotational viscometer at a specified shear rate. Record the viscosity in centipoise (cP).
-
-
Cure Speed Determination:
-
Apply a thin film of the ink onto the PET substrate using a drawdown bar of a specified thickness.
-
Pass the coated substrate under the UV lamp at a known belt speed and UV intensity.
-
Assess the cure by performing a thumb twist test or a solvent rub test (e.g., with methyl ethyl ketone - MEK). The cure speed is defined as the highest belt speed at which the ink is fully cured (no tackiness or smearing).
-
-
Adhesion Testing (Cross-Hatch Method):
-
Ensure the ink film is fully cured.
-
Using a cross-hatch cutter, make a series of perpendicular cuts through the ink film to the substrate.
-
Apply a specified pressure-sensitive tape over the cross-hatched area and then rapidly remove it at a 180° angle.
-
Evaluate the adhesion based on the amount of ink removed from the substrate, according to the ASTM D3359 classification.
-
Protocol for Preparation and Testing of a UV-Curable Adhesive
Objective: To prepare and evaluate the mechanical properties of a UV-curable adhesive with varying NPGDA content.
Materials and Equipment:
-
Epoxy Acrylate Oligomer
-
NPGDA
-
Photoinitiator
-
Glass slides or other transparent substrates
-
UV curing chamber
-
Shore Durometer (Type D) for hardness testing
-
Tensile testing machine for adhesion strength measurement
Procedure:
-
Adhesive Preparation: Prepare a series of adhesive formulations with varying NPGDA concentrations following the procedure outlined in Protocol 4.1 (omitting the pigment).
-
Hardness Testing (ASTM D2240):
-
Cast a thick film (at least 2 mm) of the adhesive onto a non-adherent surface.
-
Cure the adhesive under a UV lamp until fully hardened.
-
Measure the Shore D hardness at several points on the cured sample using a durometer and record the average value.
-
-
Adhesion Strength Testing (Lap Shear, modified from ASTM D1002):
-
Apply a small amount of the liquid adhesive to one end of a glass slide.
-
Place a second glass slide over the adhesive, creating an overlap area (e.g., 1 inch x 1 inch).
-
Cure the adhesive by exposing the assembly to UV light through the transparent substrate.
-
Mount the bonded specimen in a tensile testing machine.
-
Apply a tensile load at a constant crosshead speed until the bond fails.
-
Record the maximum load at failure and calculate the adhesion strength in megapascals (MPa).
-
Visualizations of Key Processes and Relationships
UV Curing Mechanism of NPGDA
Caption: Free-radical polymerization process in UV curing involving NPGDA.
Experimental Workflow for Evaluating NPGDA in a UV-Curable Formulation
Caption: A typical experimental workflow for formulation and testing.
Logical Relationship: NPGDA Concentration vs. Key Properties
Caption: Logical relationship between NPGDA concentration and key properties.
References
- 1. CN104530818B - A kind of UV screen printing ink - Google Patents [patents.google.com]
- 2. EP1484369A1 - UV-curable silk screen printing ink - Google Patents [patents.google.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. tampogranit.com.pl [tampogranit.com.pl]
- 5. Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jiuanchemical.com [jiuanchemical.com]
- 7. US20140303273A1 - UV-Curable Ink - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Biocompatibility Studies of Polymers Containing Neopentyl Glycol Diacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biocompatibility evaluation of polymers incorporating Neopentyl glycol diacetate (NPGDA). The following sections detail the importance of biocompatibility testing, present key in vitro and in vivo assays, and provide detailed experimental protocols. While specific quantitative data for NPGDA-containing polymers is limited in publicly available literature, this document synthesizes established methodologies and presents illustrative data based on studies of structurally related polymers, such as those used in dental resins.
Introduction to Biocompatibility of NPGDA-Containing Polymers
This compound (NPGDA) is a crosslinking agent used in the synthesis of various polymers, including those with applications in the biomedical and dental fields.[1][2] The biocompatibility of these materials is of paramount importance to ensure they do not elicit adverse reactions when in contact with biological systems.[3] Incomplete polymerization of resin-based materials can lead to the leaching of unreacted monomers, which may cause cytotoxic, inflammatory, or allergic responses.[4][5][6] Therefore, a thorough biocompatibility assessment is crucial before the clinical application of any NPGDA-containing polymer.
The biological evaluation of medical devices and their component materials is guided by international standards, primarily the ISO 10993 series. These standards outline a framework for a risk-based approach to biocompatibility testing, encompassing in vitro and in vivo studies.
In Vitro Biocompatibility Assessment
In vitro assays are fundamental for the initial screening of material biocompatibility, providing a rapid and cost-effective method to evaluate potential toxicity.
Cytotoxicity Assays
Cytotoxicity tests assess the potential of a material to cause cell death or inhibit cell growth. The most common method involves preparing an extract of the polymer and exposing it to a cultured cell line.
Illustrative Quantitative Data: In Vitro Cytotoxicity
The following table presents example data from an MTT assay, a colorimetric test that measures cellular metabolic activity as an indicator of cell viability. This data is representative of findings for dimethacrylate-based dental resins, a class of materials that includes NPGDA.
| Polymer Formulation | Extract Concentration (%) | Cell Viability (%) (Mean ± SD) |
| Control (HDPE) | 100 | 100 ± 5.2 |
| NPGDA-Polymer A | 25 | 92 ± 6.1 |
| 50 | 85 ± 7.3 | |
| 100 | 78 ± 8.5 | |
| NPGDA-Polymer B | 25 | 88 ± 5.9 |
| 50 | 75 ± 9.2 | |
| 100 | 65 ± 10.4 | |
| Positive Control (Latex) | 100 | 32 ± 4.7 |
Note: This table contains illustrative data. Actual results will vary depending on the specific polymer formulation, curing conditions, and experimental parameters.
Hemocompatibility Assays
For materials that will come into contact with blood, hemocompatibility testing is essential to evaluate the potential for hemolysis (destruction of red blood cells) and thrombosis (blood clot formation).
Illustrative Quantitative Data: Hemolysis Assay
This table shows example results from a hemolysis assay performed according to the ASTM F756 standard.
| Material | Hemolysis (%) (Mean ± SD) | Classification |
| Negative Control (Saline) | < 0.1 | Non-hemolytic |
| NPGDA-Polymer A | 1.2 ± 0.3 | Non-hemolytic |
| NPGDA-Polymer B | 2.5 ± 0.5 | Slightly hemolytic |
| Positive Control (Water) | > 95 | Hemolytic |
Note: According to ASTM F756, hemolysis values of 0-2% are considered non-hemolytic, 2-5% slightly hemolytic, and >5% hemolytic.
In Vivo Biocompatibility Assessment
In vivo studies in animal models are critical for evaluating the local tissue response to an implanted material over time.
Implantation Studies
These studies involve the surgical implantation of the polymer into a relevant tissue site, followed by histological evaluation at various time points.
Illustrative Quantitative Data: Histological Scoring of Tissue Response
The following table provides an example of a semi-quantitative scoring system used to evaluate the local inflammatory response to an implanted polymer. Scores are typically assigned by a pathologist based on microscopic examination of tissue sections.
| Parameter | Scoring Criteria | NPGDA-Polymer A (4 weeks) | NPGDA-Polymer B (4 weeks) |
| Inflammation | 0: None1: Minimal2: Mild3: Moderate4: Marked | 1 | 2 |
| Fibrosis/Capsule Thickness | 0: None1: <100 µm2: 100-500 µm3: >500 µm | 1 | 2 |
| Necrosis | 0: None1: Minimal2: Mild3: Moderate4: Marked | 0 | 0 |
| Neovascularization | 0: None1: Minimal2: Mild3: Moderate4: Marked | 1 | 1 |
Note: This table contains illustrative data. The tissue response is highly dependent on the material's properties and the implantation site.
Signaling Pathways in Cellular Response to Polymer Leachables
Leachable components from polymers, such as unreacted monomers or degradation products, can interact with cells and trigger specific signaling pathways, leading to various biological responses including inflammation and apoptosis. While specific pathways activated by NPGDA are not well-documented, general pathways affected by (di)methacrylate monomers from dental resins are known.
Caption: General signaling pathways potentially activated by polymer leachables.
Experimental Protocols
The following are detailed protocols for the key biocompatibility assays mentioned above. These protocols are based on international standards and should be adapted as needed for the specific NPGDA-containing polymer being tested.
Protocol: In Vitro Cytotoxicity - MTT Assay (Based on ISO 10993-5)
Objective: To assess the cytotoxicity of polymer extracts by measuring the metabolic activity of a cell line.
Materials:
-
NPGDA-containing polymer samples
-
Negative control (e.g., High-Density Polyethylene - HDPE)
-
Positive control (e.g., Latex)
-
Mammalian cell line (e.g., L929 mouse fibroblasts)
-
Cell culture medium (e.g., MEM with 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile, flat-bottom 96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
References
- 1. jiuanchemical.com [jiuanchemical.com]
- 2. jiuanchemical.com [jiuanchemical.com]
- 3. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Resin-Based Dental Materials’ Composition Depending on Their Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elsodent.com [elsodent.com]
Application Notes and Protocols for Neopentyl Glycol Derivatives in Drug Delivery Systems
Introduction
Neopentyl glycol and its derivatives are emerging as versatile scaffolds in the development of advanced drug delivery systems. While research on neopentyl glycol diacetate in this specific application is still developing, the structural analogue, neopentyl glycol diacrylate, has been successfully utilized to synthesize poly(beta-amino ester) (PBAE) nanoparticles. These nanoparticles have shown significant promise as non-viral vectors for gene delivery, offering a safer alternative to traditional viral vectors which can have immunogenicity and insertional mutagenesis concerns.[1]
The neopentyl glycol backbone is thought to impart hydrophilic properties, contributing to the solubility and biocompatibility of the resulting nanoparticles.[1][2] This, combined with the cationic nature of PBAEs, allows for efficient complexation with negatively charged nucleic acids, such as plasmid DNA (pDNA), and facilitates their delivery into cells.[1]
This document provides an overview of the application of neopentyl glycol diacrylate-based PBAE nanoparticles in gene delivery, including a summary of their physicochemical properties, detailed experimental protocols for their synthesis and characterization, and diagrams illustrating the key processes involved.
Data Presentation
The following table summarizes the key quantitative data for neopentyl glycol diacrylate-based PBAE nanoparticles designed for gene delivery.
| Parameter | Value | Method of Determination | Reference |
| Nanoparticle Size | 136 ± 1.8 nm | Nanoprecipitation | [1] |
| Polydispersity Index (PDI) | 0.161 ± 0.030 | Nanoprecipitation | [1] |
| Zeta Potential | +32 ± 1.7 mV | Zeta Potential Analysis | [1] |
Experimental Protocols
1. Synthesis of Neopentyl Glycol Diacrylate-Based Poly(Beta-Amino Ester) (PBAE)
This protocol describes the synthesis of a PBAE polymer using neopentyl glycol diacrylate and 2-methyl-1,5-pentanediamine monomers.
-
Materials:
-
Neopentyl glycol diacrylate
-
2-methyl-1,5-pentanediamine
-
Anhydrous solvent (e.g., Dichloromethane)
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
In a clean, dry round bottom flask, dissolve neopentyl glycol diacrylate and 2-methyl-1,5-pentanediamine in the anhydrous solvent.
-
Place the flask on a magnetic stirrer and begin stirring.
-
Maintain the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions.
-
The reaction is typically carried out at room temperature for a specified period (e.g., 48 hours).
-
After the reaction is complete, the polymer can be precipitated by adding a non-solvent (e.g., diethyl ether).
-
The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum.
-
The structure of the synthesized PBAE should be confirmed using Fourier Transform Infrared Spectroscopy (FTIR).[1]
-
2. Preparation of PBAE Nanoparticles
This protocol outlines the nanoprecipitation technique for forming PBAE nanoparticles.
-
Materials:
-
Synthesized PBAE polymer
-
A suitable organic solvent (e.g., Acetone or Dimethyl Sulfoxide)
-
Deionized water
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Dissolve the synthesized PBAE polymer in the organic solvent to a desired concentration.
-
In a separate container, place a specific volume of deionized water.
-
While vigorously vortexing or sonicating the deionized water, rapidly inject the polymer solution into the water.
-
The sudden change in solvent polarity will cause the polymer to precipitate, forming nanoparticles.
-
Continue to stir the nanoparticle suspension for a few hours to allow the organic solvent to evaporate.
-
The resulting nanoparticle suspension can be used for further characterization and experiments.
-
3. Characterization of Nanoparticles
-
Particle Size and Polydispersity Index (PDI):
-
The size and PDI of the nanoparticles are determined using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
The surface charge of the nanoparticles is measured using a Zetasizer, which employs electrophoretic light scattering.
-
-
Complexation with Plasmid DNA (pDNA):
-
The ability of the cationic PBAE nanoparticles to bind with negatively charged pDNA is assessed using agarose gel electrophoresis.[1] Nanoparticle-pDNA complexes are prepared at different weight ratios. The complexes are then run on an agarose gel. The retardation of pDNA migration in the gel indicates successful complexation.
-
4. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the toxicity of the PBAE nanoparticles on a cell line, such as HEK293T cells.[1]
-
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PBAE nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing varying concentrations of the PBAE nanoparticles.
-
Incubate the cells with the nanoparticles for a specified period (e.g., 24 or 48 hours).
-
After incubation, remove the medium containing nanoparticles and add fresh medium containing MTT solution.
-
Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
Visualizations
Caption: Synthesis of Poly(beta-amino ester) from Monomers.
Caption: Formation of PBAE/pDNA Nanoparticle Complexes.
Caption: Proposed Mechanism of Cellular Uptake and Gene Release.
References
Troubleshooting & Optimization
Side reactions and impurity profiling in Neopentyl glycol diacetate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of neopentyl glycol diacetate. It is intended for researchers, scientists, and drug development professionals to help identify and resolve issues related to side reactions and impurity profiling.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Q1: My final product contains a significant amount of neopentyl glycol monoacetate. How can I increase the yield of the diacetate?
Possible Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving the monoacetate as the major product.
-
Insufficient Acetic Acid: A molar excess of acetic acid is often required to drive the equilibrium towards the formation of the diacetate.
-
Inefficient Water Removal: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants and the monoacetate intermediate.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
Solutions:
-
Increase Molar Ratio of Acetic Acid: Employing a larger excess of acetic acid can favor the formation of the diacetate.[1]
-
Efficient Water Removal: Use azeotropic distillation with a suitable solvent (e.g., toluene or xylene) and a Dean-Stark apparatus or add molecular sieves to continuously remove water from the reaction mixture.[1]
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using techniques like GC or TLC. If the reaction is sluggish, increasing the reaction time or temperature (within the limits of thermal stability) can help drive it to completion. A study on self-catalyzed synthesis showed that a 95% yield of the diacetate could be achieved in 20-22 hours at 100-110°C with an eight-fold molar excess of acetic acid.[1]
-
Catalyst Choice: While self-catalysis is possible, using an acid catalyst like p-toluenesulfonic acid or sulfuric acid can significantly increase the reaction rate.[1]
Q2: I am observing unexpected peaks in my GC-MS analysis. What are the likely impurities?
Possible Impurities and Their Origins:
-
Unreacted Starting Materials: Neopentyl glycol and acetic acid are common impurities if the reaction is incomplete or if an excess of either reactant was used and not fully removed during purification.
-
Neopentyl Glycol Monoacetate: As the intermediate in the reaction, it is a very common impurity.
-
Impurities from Neopentyl Glycol: The quality of the starting neopentyl glycol is crucial. Impurities from its synthesis, such as unreacted isobutyraldehyde and formaldehyde, or by-products like hydroxypivaldehyde dimer and other oligomers, can be carried over into the final product.
-
Disproportionation Products: A side reaction known as disproportionation can occur, leading to the formation of other ester species.
-
Oligomers: At higher temperatures, oligomerization of neopentyl glycol with the diacetate can occur, especially in the context of polyester synthesis.
-
Solvent Residues: If a solvent was used for the reaction or purification (e.g., for azeotropic distillation or chromatography), residual amounts may be present in the final product.
Troubleshooting Steps:
-
Analyze Starting Materials: Run a GC-MS analysis of your starting neopentyl glycol and acetic acid to check for pre-existing impurities.
-
Review Reaction Conditions: High temperatures can promote side reactions. Consider if the reaction temperature was too high or if hotspots could have occurred.
-
Optimize Purification: Ensure your purification method (e.g., distillation, filtration, drying) is effective at removing the specific impurities you are observing.[2] Vacuum distillation is often preferred to separate the diacetate from less volatile and more volatile impurities.[3]
Q3: The color of my final product is off-white or yellowish. What could be the cause?
Possible Causes:
-
Thermal Degradation: Neopentyl glycol and its esters can degrade at elevated temperatures, leading to the formation of colored impurities.
-
Catalyst Residues: Some catalysts, if not properly removed, can cause discoloration.
-
Impurities in Starting Materials: Colored impurities in the neopentyl glycol or acetic acid can be carried through to the final product.
Solutions:
-
Control Reaction Temperature: Avoid excessive temperatures during the reaction and purification steps.
-
Purification: Techniques like distillation can help remove colored, non-volatile impurities. Filtration and drying are also important final steps to ensure purity and stability.[2]
-
Use High-Purity Starting Materials: Ensure the neopentyl glycol and acetic acid used are of high purity.
Frequently Asked Questions (FAQs)
Q: What is the main reaction for synthesizing this compound?
A: The primary industrial route is the direct esterification of neopentyl glycol with acetic acid. This is a reversible reaction where one molecule of neopentyl glycol reacts with two molecules of acetic acid to produce this compound and two molecules of water.[1] To achieve a high yield, the water is typically removed as it is formed.
Q: What catalysts are commonly used for this synthesis?
A: Acid catalysts are typically employed to accelerate the esterification rate. Common examples include p-toluenesulfonic acid (p-TSA) and sulfuric acid.[1] Self-catalysis, using a large excess of acetic acid, is also a viable but slower option.[1]
Q: What are the most common impurities to look for?
A: The most common impurities are unreacted neopentyl glycol, acetic acid, and the intermediate neopentyl glycol monoacetate. Other potential impurities can originate from the neopentyl glycol starting material.
Q: What analytical methods are recommended for impurity profiling?
A: A combination of chromatographic and spectroscopic methods is optimal for assessing purity and identifying impurities.[3]
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile impurities and for quantifying the product and its related substances.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for confirming the structure of the final product and identifying impurities with distinct chemical shifts.
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Typical Origin | Recommended Analytical Technique |
| Neopentyl Glycol | C₅H₁₂O₂ | 104.15 | Unreacted Starting Material | GC-MS, HPLC, NMR |
| Acetic Acid | C₂H₄O₂ | 60.05 | Unreacted Starting Material | GC-MS, NMR |
| Neopentyl Glycol Monoacetate | C₇H₁₄O₃ | 146.18 | Reaction Intermediate | GC-MS, HPLC, NMR |
| Isobutyraldehyde | C₄H₈O | 72.11 | Impurity in Neopentyl Glycol | GC-MS |
| Formaldehyde | CH₂O | 30.03 | Impurity in Neopentyl Glycol | Derivatization followed by HPLC or GC-MS |
| Water | H₂O | 18.02 | Reaction Byproduct | Karl Fischer Titration |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reactants: Charge the flask with neopentyl glycol, a molar excess of acetic acid (e.g., 2.5 to 8 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.5-1 mol%). Add a suitable solvent for azeotropic distillation, such as toluene.
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, and the water will separate, allowing the toluene to return to the flask. Continue the reaction until the theoretical amount of water has been collected or until reaction completion is confirmed by GC or TLC analysis.
-
Work-up: Allow the reaction mixture to cool to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any remaining acetic acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure this compound.[2][3]
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS System: Use a GC-MS system equipped with a capillary column suitable for the analysis of esters (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 35-400).
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities by comparing their peak areas to that of the main product or by using an internal standard.
Mandatory Visualizations
References
Technical Support Center: High-Purity Neopentyl Glycol Diacetate (NPGDA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Neopentyl Glycol Diacetate (NPGDA).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound (NPGDA)?
A1: The primary impurities in NPGDA typically arise from its synthesis, which is most commonly the esterification of neopentyl glycol (NPG) with acetic acid. These impurities include:
-
Unreacted Starting Materials: Neopentyl glycol (NPG) and acetic acid.
-
Byproducts: Water is a major byproduct of the esterification reaction.
-
Catalyst Residues: If an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used, residual catalyst may be present.[1]
-
Side-Reaction Products: Formation of oligomers or other side-reaction products can occur, particularly at elevated temperatures.
Q2: What are the recommended purification techniques for achieving high-purity NPGDA?
A2: The most common and effective purification method for NPGDA is distillation , often performed under reduced pressure (vacuum distillation).[1][2] This technique is effective for separating the volatile NPGDA from less volatile impurities like unreacted NPG, catalyst residues, and oligomeric byproducts. Subsequent filtration and drying steps are also crucial to remove any remaining solid impurities and moisture.[2] For removal of acidic impurities, a preliminary wash with a dilute basic solution (e.g., 5% sodium carbonate) can be employed, followed by washing with saturated brine to remove residual salts, and then drying over an appropriate agent like anhydrous magnesium sulfate before distillation.
Q3: What analytical methods are suitable for assessing the purity of NPGDA?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis of NPGDA:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the chemical structure of NPGDA and identifying any structural isomers or byproducts.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product Discoloration (Yellowing) | Thermal degradation of the product during distillation due to high temperatures. | - Lower the distillation temperature by reducing the pressure (vacuum distillation).- Ensure the heating mantle is not set to an excessively high temperature.- Minimize the residence time of the NPGDA at high temperatures. |
| Incomplete Removal of Acetic Acid | Insufficient washing or neutralization of the crude product. | - Perform a pre-distillation wash with a 5% sodium carbonate solution to neutralize residual acetic acid.[3] Continue washing until the effervescence of CO2 ceases.- Follow with a wash with saturated sodium chloride (brine) to aid in the separation of the aqueous and organic layers and to remove dissolved salts. |
| Presence of Water in Final Product | Incomplete drying of the organic phase before distillation. | - Use an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).- Ensure sufficient contact time between the product and the drying agent with gentle agitation.- Consider using a Dean-Stark apparatus during the synthesis to remove water azeotropically. |
| Low Purity After Distillation | - Inefficient fractional distillation setup.- Presence of impurities with boiling points close to NPGDA. | - Use a fractionating column with a higher number of theoretical plates for better separation.- Optimize the reflux ratio during distillation to enhance separation efficiency.- If close-boiling impurities are suspected, consider alternative purification methods such as preparative chromatography for very high purity requirements. |
| Solidification in the Condenser During Distillation | The condenser water is too cold, causing the NPGDA to solidify. | - Increase the temperature of the cooling water circulating through the condenser to just below the melting point of NPGDA. |
| Low Overall Yield | - Incomplete reaction during synthesis.- Product loss during washing and transfer steps.- Inefficient separation during distillation. | - Drive the esterification equilibrium towards the product by removing water as it is formed (e.g., using a Dean-Stark trap).- Use an excess of one of the reactants (typically acetic acid).- Be meticulous during extractions and transfers to minimize physical loss.- Optimize distillation parameters to ensure good separation without significant loss in the residue. |
Quantitative Data
Table 1: Typical Purity Specifications for Neopentyl Glycol (Precursor)
| Parameter | Specification | Test Method |
| Purity (wt %) | Min 99.2 | Gas Chromatography |
| Water (wt %) | Max 0.3 | ASTM E 203 |
| Color (APHA) | Max 10 | ASTM D 1209 |
| Acidity (as Acetic Acid, wt %) | Max 0.01 | ASTM D 1613 |
| Aldehyde (wt %) | Max 0.05 | JIS K 1523 |
Note: Data for the precursor, Neopentyl Glycol, is provided as a reference for understanding the quality of starting materials. Specific purity data for NPGDA can vary based on the purification method and efficiency.
Experimental Protocols
Protocol 1: Purification of NPGDA by Washing and Vacuum Distillation
This protocol describes a standard lab-scale procedure for the purification of crude NPGDA containing acidic impurities and unreacted starting materials.
1. Materials and Equipment:
-
Crude this compound
-
5% Sodium Carbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate
-
Separatory Funnel
-
Round-bottom flask
-
Fractional Distillation Apparatus (including a vacuum adapter, condenser, and receiving flasks)
-
Vacuum Pump
-
Heating Mantle with Stirring
-
Thermometer
2. Procedure:
-
Washing: a. Transfer the crude NPGDA to a separatory funnel. b. Add an equal volume of 5% sodium carbonate solution. c. Stopper the funnel and shake gently, periodically venting to release pressure from CO2 evolution. d. Allow the layers to separate and drain the lower aqueous layer. e. Repeat the washing with 5% sodium carbonate solution until no more gas evolution is observed. f. Wash the organic layer with an equal volume of saturated sodium chloride solution. g. Separate and discard the aqueous layer.
-
Drying: a. Transfer the washed NPGDA to a clean, dry Erlenmeyer flask. b. Add anhydrous magnesium sulfate in portions with swirling until some of the drying agent remains free-flowing. c. Stopper the flask and let it stand for at least 30 minutes with occasional swirling. d. Decant or filter the dried NPGDA into a round-bottom flask suitable for distillation.
-
Vacuum Distillation: a. Assemble the fractional distillation apparatus for vacuum distillation. Ensure all joints are properly sealed with vacuum grease. b. Add a magnetic stir bar to the distillation flask containing the dried NPGDA. c. Begin stirring and gradually apply vacuum. d. Once the desired pressure is reached and stable, begin heating the distillation flask. e. Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask. f. As the temperature rises and stabilizes at the boiling point of NPGDA at the given pressure, switch to a clean receiving flask to collect the pure product. g. Continue distillation until the majority of the product has been collected, leaving a small amount of residue in the distillation flask. h. Turn off the heat and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purity Analysis of NPGDA by GC-MS
This protocol provides a general guideline for the analysis of NPGDA purity. Specific parameters may need to be optimized for the instrument used.
1. Materials and Equipment:
-
Purified this compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a mid-polar capillary column)
-
Autosampler vials
2. Procedure:
-
Sample Preparation: a. Prepare a dilute solution of the NPGDA sample (e.g., 1 mg/mL) in a high-purity solvent. b. Transfer the solution to an autosampler vial.
-
GC-MS Analysis: a. GC Method:
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min). Hold at the final temperature for several minutes.
- Injection Volume: 1 µL b. MS Method:
- Ion Source Temperature: 230 °C
- Electron Ionization (EI) Energy: 70 eV
- Scan Range: m/z 40-400
-
Data Analysis: a. Integrate the peaks in the resulting chromatogram. b. Identify the NPGDA peak based on its retention time and mass spectrum. c. Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST). d. Calculate the purity of the NPGDA by determining the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for NPGDA purification issues.
References
Technical Support Center: Preventing Hydrolysis of Neopentyl Glycol Diacetate (NPGDA) in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of Neopentyl glycol diacetate (NPGDA) in experimental formulations.
Troubleshooting Guide: NPGDA Degradation
This guide addresses common issues related to the hydrolytic instability of this compound.
Problem: A noticeable decrease in NPGDA concentration is observed over time, often accompanied by a drop in the formulation's pH.
Root Cause: NPGDA, an ester, is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bonds. This reaction is catalyzed by both acids (H+) and bases (OH-) and accelerated by heat. The degradation products are neopentyl glycol and two molecules of acetic acid, the latter of which causes the pH to decrease, further catalyzing the degradation.[1][2][3][4]
Solutions & Mitigation Strategies:
-
pH Control: The rate of hydrolysis is highly dependent on the pH of the environment.[3] Maintaining a stable, neutral pH is the most effective way to prevent degradation.
-
Recommendation: Incorporate a buffering agent into your formulation to maintain a pH between 5.0 and 7.0. A stability study is recommended to determine the optimal pH for your specific formulation.
-
-
Moisture Minimization: Water is a necessary reactant for hydrolysis.
-
Temperature Control: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Recommendation: Store NPGDA-containing products in a controlled, cool environment. Accelerated stability studies at elevated temperatures can help predict long-term stability at various storage conditions.[5]
-
-
Use of Stabilizers: Certain additives can inhibit the hydrolysis reaction.
-
Formulation Adjustment: The composition of the formulation itself can be optimized for stability.
-
Recommendation: In aqueous solutions, the addition of co-solvents can reduce water activity. For some drugs, complexation with agents like caffeine has been shown to reduce hydrolysis by sterically hindering the attack of catalytic species.[4]
-
Experimental Protocols
Protocol 1: Determining NPGDA Stability via HPLC-UV
This protocol details a method for quantifying NPGDA and its primary degradation product, neopentyl glycol, to assess formulation stability.
1. Objective: To monitor the concentration of NPGDA in a formulation over time under various conditions (e.g., different pH, temperature).
2. Materials:
- High-Performance Liquid Chromatography (HPLC) system with UV detector.
- C18 reverse-phase column.
- Mobile Phase: Acetonitrile and water.
- NPGDA reference standard.
- Neopentyl glycol reference standard.
- Your NPGDA formulation.
- Volumetric flasks, pipettes, and vials.
3. Sample Preparation:
- Accurately dilute a known amount of your formulation with the mobile phase to a concentration within the calibration curve range.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Method:
- Column: C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detector Wavelength: 210 nm.
- Column Temperature: 30°C.
5. Data Analysis:
- Prepare a calibration curve using the NPGDA reference standard.
- Quantify the concentration of NPGDA in your samples by comparing their peak areas to the calibration curve.
- The appearance of a peak corresponding to neopentyl glycol can confirm hydrolysis.
- Plot the concentration of NPGDA vs. time to determine the degradation rate.
Quantitative Data Summary
The stability of an ester like NPGDA is critically influenced by the pH of the formulation. The table below provides illustrative data on how pH affects the degradation rate.
Table 1: Effect of pH on NPGDA Half-Life at 50°C (Illustrative Data)
| pH | Buffer System | Rate Constant (k) (days⁻¹) | Half-Life (t½) (days) |
| 4.0 | Acetate | 0.0462 | 15 |
| 5.0 | Acetate | 0.0154 | 45 |
| 7.0 | Phosphate | 0.0069 | 100 |
| 9.0 | Borate | 0.0770 | 9 |
Note: This data is hypothetical and for illustrative purposes. Actual degradation rates will depend on the specific formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactions that cause NPGDA to degrade? A: The primary degradation pathway is hydrolysis, where water molecules, often catalyzed by acid or base, attack the ester bonds. This results in the formation of neopentyl glycol and acetic acid.[2][3]
Q2: How can I detect and quantify the hydrolysis of NPGDA in my samples? A: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the remaining NPGDA.[2] Gas Chromatography (GC) can also be used, particularly for analyzing the hydrolysis byproducts.[7]
Q3: Besides pH and temperature, are there other formulation components I should be wary of? A: Yes. Avoid strong acids and bases as excipients. Metal ions can also act as catalysts for hydrolysis, so the use of chelating agents like EDTA may be beneficial.[1] Also, be mindful of the water content in all raw materials.
Q4: Is NPGDA more stable in certain types of formulations? A: Yes. NPGDA will be most stable in non-aqueous (anhydrous) formulations or solid dosage forms where water content is minimal. In aqueous systems, stability is greatly enhanced by optimizing the pH and using appropriate buffers.[5]
Q5: What is the expected impact of NPGDA hydrolysis on my final product? A: Hydrolysis reduces the concentration of the active or functional ingredient (NPGDA), potentially impacting efficacy. The formation of acetic acid will lower the pH, which can affect the stability of other components in the formulation and alter the product's physical properties.
Diagrams and Workflows
Troubleshooting Workflow for NPGDA Hydrolysis
Caption: A step-by-step workflow for diagnosing and resolving NPGDA hydrolysis.
NPGDA Hydrolysis Reaction Pathway
Caption: The chemical reaction pathway for the hydrolysis of NPGDA.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. This compound | 13431-57-7 | Benchchem [benchchem.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. quora.com [quora.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Neopentyl Glycol Diacetate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help improve the yield and purity of Neopentyl glycol diacetate (NPGDA) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of NPGDA.
Q1: What is the primary method for synthesizing this compound?
The most common industrial method for producing NPGDA is the direct esterification of neopentyl glycol (NPG) with acetic acid.[1] This is a reversible equilibrium reaction where NPG reacts with two molecules of acetic acid to form NPGDA and water.[1] To achieve a high yield, the water produced during the reaction must be continuously removed to shift the equilibrium towards the formation of the final ester product.[1]
Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
Low yield is the most frequent issue and can typically be traced to one of three factors: inefficient water removal, suboptimal catalyst performance, or incorrect reaction conditions.
Troubleshooting Steps:
-
Evaluate Water Removal: The esterification is reversible, making water removal critical.[1]
-
Azeotropic Distillation: This is a highly effective method. An inert solvent such as toluene or xylene is added to the reaction. This solvent forms a low-boiling azeotrope with water, which is distilled off, collected in a Dean-Stark trap, and separated, allowing the solvent to return to the reaction flask.[1][2]
-
Molecular Sieves: These can be used as an alternative dehydrating agent, especially in smaller-scale reactions where azeotropic distillation may be cumbersome.[1]
-
-
Assess the Catalyst: The choice and handling of the catalyst are crucial for reaction speed and completion.
-
Homogeneous Catalysts: Strong acids like p-toluenesulfonic acid (p-TSA) or sulfuric acid are highly active.[1] However, they can be corrosive and require a neutralization step during workup.[1]
-
Heterogeneous Catalysts: Solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) are a good alternative.[1][2] Their main advantages are easy removal from the reaction mixture by simple filtration, potential for reuse, and reduced corrosion of equipment.[1]
-
Self-Catalysis: This method avoids a strong acid catalyst altogether by using a large molar excess of acetic acid, which acts as the catalyst.[1] One study achieved a 95% yield using an eightfold molar excess of acetic acid.[1][3]
-
-
Optimize Reaction Conditions: Key parameters like temperature, reactant ratio, and reaction time must be fine-tuned.
-
Molar Ratio: An excess of acetic acid can help drive the reaction forward. A self-catalyzed reaction may use up to an 8:1 molar ratio of acetic acid to NPG.[1][3]
-
Temperature: The optimal temperature depends on the catalytic method. Self-catalyzed reactions may require 100–110°C, while enzymatic methods operate at lower temperatures like 70°C.[1][3][4]
-
Q3: What are the advantages and disadvantages of different catalyst systems?
Choosing the right catalyst involves a trade-off between reaction rate, cost, safety, and ease of purification.
Table 1: Comparison of Catalytic Systems for NPGDA Synthesis
| Catalyst Type | Example(s) | Key Advantages | Key Disadvantages | Typical Yields |
|---|---|---|---|---|
| Homogeneous Acid | p-Toluenesulfonic acid (p-TSA), Sulfuric acid[1] | High catalytic activity, low cost. | Corrosive, requires neutralization, difficult to separate from product.[1] | ~90%[1] |
| Heterogeneous Acid | Acidic ion-exchange resins (e.g., Amberlyst-15)[1] | Easily separated (filtration), reusable, non-corrosive.[1] | Can be slower than homogeneous catalysts, higher initial cost. | High conversion[1] |
| Self-Catalysis | Large molar excess of acetic acid[1] | No catalyst removal needed, simplified purification.[1] | Requires large excess of one reactant, slower reaction times (20-22 hours).[1][3] | ~95%[1][3] |
| Enzymatic | Immobilized lipases (e.g., Novozym® 435)[3][4] | "Green" synthesis, high specificity, mild conditions (70°C).[3][4] | Higher catalyst cost, potential for enzyme deactivation. | 90-95%[3][4] |
Q4: What are the necessary post-reaction purification steps?
Proper purification is essential to achieve high-purity NPGDA. The typical workflow involves separation, purification, and drying.
-
Catalyst Removal: If a heterogeneous catalyst was used, it is simply filtered off.[1] For homogeneous acid catalysts, the mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid, followed by washing with water.
-
Distillation: This is a critical step to separate the NPGDA from any remaining solvent, unreacted starting materials, and by-products.[5] Vacuum distillation is often used to prevent thermal degradation of the product.
-
Filtration: After distillation, the product may be filtered to remove any remaining particulate impurities.[5]
-
Drying: The final step is to dry the NPGDA to remove any residual moisture, ensuring its stability and purity.[5]
Experimental Protocols
The following protocols provide detailed methodologies for different synthesis strategies.
Protocol 1: Acid-Catalyzed Synthesis with Azeotropic Distillation
This protocol uses a strong acid catalyst and a Dean-Stark apparatus for efficient water removal.
Materials:
-
Neopentyl glycol (NPG) (1.0 mol)
-
Acetic acid (2.2 mol)
-
p-Toluenesulfonic acid (p-TSA) (0.02 mol)
-
Toluene (200 mL)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a condenser.
-
Charge the flask with neopentyl glycol, acetic acid, p-TSA, and toluene.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap (typically 4-5 hours).[1]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the resulting crude NPGDA by vacuum distillation to obtain the final product.
Protocol 2: Self-Catalyzed Synthesis of NPGDA
This method leverages a large excess of acetic acid, eliminating the need for a separate catalyst and simplifying purification.[1]
Materials:
-
Neopentyl glycol (NPG) (1.0 mol)
-
Acetic acid (8.0 mol)
Procedure:
-
Combine neopentyl glycol and the large excess of acetic acid in a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Heat the mixture to 100-110°C and maintain this temperature for 20-22 hours.[1][3]
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess acetic acid and the water formed during the reaction via vacuum distillation.
-
Further purify the NPGDA product by a final vacuum distillation to achieve high purity.
Table 2: Optimized Reaction Conditions for High-Yield NPGDA Synthesis
| Parameter | Self-Catalysis Method | Enzymatic (NPG Diheptanoate) | Acid-Catalyzed (NPG Diester) |
|---|---|---|---|
| Reactants | NPG, Acetic Acid | NPG, Heptanoic Acid | NPG, Oleic Acid |
| Catalyst | None (Acetic Acid acts as catalyst)[1] | Novozym® 435 (immobilized lipase)[3][4] | Sulfuric Acid[6] |
| Molar Ratio | 1:8 (NPG : Acetic Acid)[1][3] | Stoichiometric (stepwise addition of acid)[4] | 1:2 (NPG : Oleic Acid)[6] |
| Temperature | 100–110°C[1][3] | 70°C[3][4] | 130°C[6] |
| Reaction Time | 20–22 hours[1][3] | ~5 hours[3] | 4 hours[6] |
| Reported Yield | 95%[1][3] | 90-95%[3][4] | 100% Conversion[6] |
References
- 1. This compound | 13431-57-7 | Benchchem [benchchem.com]
- 2. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Reaction strategies for the enzymatic synthesis of neopentyl glycol diheptanoate [agris.fao.org]
- 5. jiuanchemical.com [jiuanchemical.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Efficient Neopentyl Glycol Diacetate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Neopentyl Glycol Diacetate (NPGDA). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparison of catalytic systems to facilitate efficient and high-yield production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Question | Possible Causes | Recommended Solutions |
| Why is my NPGDA yield lower than expected? | - Incomplete reaction: The esterification reaction may not have reached equilibrium. - Water accumulation: The presence of water can shift the reaction equilibrium back towards the reactants.[1] - Suboptimal catalyst concentration: The amount of catalyst may be insufficient to drive the reaction effectively. - Low reaction temperature: The temperature may not be high enough for the chosen catalyst system. | - Increase reaction time: Allow the reaction to proceed for a longer duration. - Efficient water removal: Use a Dean-Stark apparatus or a similar method to continuously remove water as it forms.[1] - Optimize catalyst loading: Incrementally increase the catalyst concentration in subsequent experiments. - Adjust temperature: Increase the reaction temperature to the optimal range for your catalyst. For self-catalysis, a temperature of 100–110°C is recommended.[1] |
| The final product is discolored. What is the cause? | - High reaction temperature: Excessive heat can lead to thermal degradation of the product or byproducts. - Catalyst degradation: Some catalysts may decompose at high temperatures, leading to colored impurities. - Presence of impurities in reactants: Starting materials (Neopentyl Glycol or Acetic Acid) may contain impurities. | - Lower the reaction temperature: Operate within the recommended temperature range for the catalyst. - Choose a thermally stable catalyst: Consider using a more robust catalyst if high temperatures are necessary. - Use high-purity reactants: Ensure the purity of your starting materials before beginning the synthesis. |
| How can I remove the catalyst from my final product? | - Homogeneous catalysts (e.g., p-toluenesulfonic acid, sulfuric acid): These are dissolved in the reaction mixture and can be difficult to separate.[1] - Heterogeneous catalysts (e.g., ion-exchange resins): These are solid catalysts and are generally easier to remove. | - Neutralization and washing: For homogeneous catalysts, neutralize the acid with a base (e.g., sodium bicarbonate solution) and then wash the organic layer with water. - Filtration: Heterogeneous catalysts can be easily removed by simple filtration at the end of the reaction.[1] |
| I am observing the formation of byproducts. How can I minimize them? | - Side reactions: Undesirable side reactions can occur, especially at higher temperatures. - Incorrect molar ratio of reactants: An improper ratio of Neopentyl Glycol to Acetic Acid can lead to the formation of monoesters or other intermediates. | - Optimize reaction conditions: Adjust the temperature and reaction time to favor the formation of the desired diacetate. - Use the correct stoichiometry: A molar excess of acetic acid is often used to drive the reaction towards the diacetate product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common industrial method for producing NPGDA is the direct esterification of neopentyl glycol with acetic acid.[1] This is a reversible reaction where water is produced as a byproduct. To achieve a high yield, it is crucial to continuously remove the water from the reaction mixture, which shifts the equilibrium towards the formation of the ester.[1]
Q2: What types of catalysts can be used for NPGDA synthesis?
A2: Several types of catalysts can be employed:
-
Homogeneous acid catalysts: p-Toluenesulfonic acid and sulfuric acid are effective but can be corrosive and require a neutralization step for removal.[1][2]
-
Heterogeneous solid acid catalysts: Acidic ion-exchange resins are a good alternative as they are easily separated by filtration and are generally less corrosive.
-
Enzymatic catalysts: Lipases, such as Novozym® 435, can be used for a "green" synthesis route under milder conditions.
-
Self-catalysis: The reaction can proceed without a strong acid catalyst by using a large molar excess of acetic acid, which acts as the catalyst itself.[1]
Q3: What are the key steps in the synthesis and purification of NPGDA?
A3: The synthesis and purification of NPGDA typically involve the following steps:
-
Esterification: Neopentyl glycol and acetic acid are reacted in the presence of a catalyst.[2]
-
Distillation: After the reaction, the mixture is distilled to separate the NPGDA from unreacted starting materials, the catalyst (if volatile), and byproducts.[2]
-
Filtration: This step is used to remove any solid impurities or heterogeneous catalysts.[2]
-
Drying: The final product is dried to remove any residual moisture.[2]
Q4: What safety precautions should be taken when synthesizing NPGDA?
A4: It is important to follow standard laboratory safety protocols, including wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated area or a fume hood, especially when working with volatile acids and solvents.[2]
Catalyst Performance Data
The following table summarizes the performance of different catalytic systems for the synthesis of this compound based on available data.
| Catalyst Type | Catalyst Example | Molar Ratio (Acetic Acid:NPG) | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Self-Catalysis | - | 8:1 | 100-110 | 20-22 | 95 |
| Homogeneous Acid | p-Toluenesulfonic acid | Not specified | Controlled | Not specified | High (not specified) |
| Homogeneous Acid | Sulfuric acid | Not specified | Not specified | Not specified | ~90 (for a similar diester) |
| Enzymatic | Novozym® 435 | Not specified | 70 | Not specified | ~90-95 (for a similar diester) |
Experimental Protocols
General Protocol for NPGDA Synthesis via Acid Catalysis
This protocol provides a general procedure for the synthesis of NPGDA using an acid catalyst.
Materials:
-
Neopentyl Glycol (NPG)
-
Glacial Acetic Acid
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (or another suitable azeotropic solvent)
-
Sodium Bicarbonate solution (for neutralization)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap filled with toluene, and a condenser.
-
Charging Reactants: To the round-bottom flask, add neopentyl glycol, a molar excess of glacial acetic acid, the acid catalyst (e.g., 1-2 mol% relative to NPG), and toluene.
-
Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is no longer acidic.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Purification: The crude NPGDA can be further purified by vacuum distillation to obtain a high-purity product.
Visualizations
Experimental Workflow for NPGDA Synthesis
Caption: General experimental workflow for the synthesis and purification of this compound.
Catalyst Selection Logic for NPGDA Synthesis
Caption: Decision tree for selecting a suitable catalyst for this compound synthesis.
References
Technical Support Center: Viscosity Control of Resins with Neopentyl Glycol Diacetate (NPGDA)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the viscosity of resin formulations using Neopentyl Glycol Diacetate (NPGDA). Below you will find troubleshooting advice, frequently asked questions, experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is this compound (NPGDA) and why is it used in resin formulations?
A1: this compound (NPGDA) is a bifunctional reactive diluent.[1] It is added to resin formulations, such as UV-curable coatings, inks, adhesives, and 3D printing resins, primarily to reduce viscosity.[1] Its low viscosity and good compatibility with acrylic prepolymers improve the handling and application properties of the resin system.[1][2] As a reactive diluent, it contains two acrylate functional groups that allow it to polymerize and crosslink with the resin, becoming a permanent part of the cured material.[1] This integration helps to maintain or even enhance the mechanical properties of the final product, such as abrasion resistance, scratch resistance, and heat resistance.[1][2]
Q2: My resin is still too viscous after adding NPGDA. What should I do?
A2: If the viscosity remains too high, consider the following troubleshooting steps:
-
Increase NPGDA Concentration: The viscosity of the resin is inversely proportional to the concentration of the reactive diluent. Gradually increase the weight percentage of NPGDA in your formulation. It's common to see concentrations up to 20% in some applications.
-
Check for Proper Mixing: Ensure that the NPGDA is thoroughly and homogeneously mixed with the resin. Inadequate mixing can lead to localized areas of high viscosity.
-
Increase Temperature: Gently warming the resin mixture can significantly lower its viscosity. Be cautious not to overheat, as this can initiate premature curing or cause degradation.
-
Consider a Lower Viscosity Diluent: For extremely high-viscosity resins, a propoxylated version of NPGDA (P-NPGDA) may offer even greater viscosity reduction.[3]
Q3: The cured resin is too brittle after adding NPGDA. How can I improve its flexibility?
A3: While NPGDA can enhance some mechanical properties, excessive crosslinking due to high concentrations can lead to brittleness. To improve flexibility:
-
Optimize NPGDA Concentration: Reduce the amount of NPGDA in your formulation. Finding the right balance between viscosity reduction and desired mechanical properties is key.
-
Introduce a Flexibilizing Agent: Consider adding a small amount of a plasticizer or a more flexible reactive diluent to your formulation.
-
Review Your Curing Process: Ensure that the resin is not being over-cured, as this can also contribute to brittleness.
Q4: I'm observing incomplete or slow curing after adding NPGDA. What could be the cause?
A4: The addition of a reactive diluent can sometimes affect the curing kinetics of the resin system.
-
Photoinitiator Concentration: Ensure that the concentration of your photoinitiator is sufficient for the increased volume of reactive monomers.
-
UV Lamp Intensity: Check the intensity and wavelength of your UV light source to ensure it is appropriate for your specific resin and photoinitiator system.
-
Oxygen Inhibition: The surface of the resin may remain tacky due to oxygen inhibition, which is common in radical polymerization. Curing in an inert atmosphere (e.g., nitrogen) can mitigate this issue.
Q5: Will adding NPGDA affect the final properties of my cured resin?
A5: Yes, as a reactive diluent, NPGDA will influence the final properties. Generally, it can lead to:
-
Improved Mechanical Strength: NPGDA can form highly crosslinked networks, resulting in coatings with excellent hardness and scratch resistance.[1]
-
Enhanced Durability: It can improve resistance to heat, abrasion, and water.[1][2]
-
Potential for Brittleness: At high concentrations, the increased crosslink density can lead to a more brittle material.
Quantitative Data: Viscosity Reduction
The following table provides an illustrative example of the expected viscosity reduction when adding NPGDA to a standard high-viscosity Bisphenol A (BPA) epoxy resin. The viscosity of NPGDA itself is very low, typically in the range of 4-12 centipoise (cPs) at 25°C.[2]
| NPGDA Concentration (wt%) | Typical Viscosity of Base Epoxy Resin (cPs at 25°C) | Expected Viscosity of Formulation (cPs at 25°C) | Expected Viscosity Reduction (%) |
| 0% | 12,000 | 12,000 | 0% |
| 5% | 12,000 | ~4,500 | ~62.5% |
| 10% | 12,000 | ~1,800 | ~85% |
| 15% | 12,000 | ~800 | ~93.3% |
| 20% | 12,000 | ~400 | ~96.7% |
Note: This data is representative and the actual viscosity will vary depending on the specific resin system, temperature, and other formulation components.
Experimental Protocols
Protocol for Viscosity Measurement
This protocol outlines the standard procedure for measuring the viscosity of a resin formulation using a rotational viscometer.
Materials and Equipment:
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or chamber
-
Beakers or sample containers
-
Resin formulation with NPGDA
-
Stopwatch
Procedure:
-
Sample Preparation: Prepare the resin formulation by accurately weighing and thoroughly mixing the components. Ensure the sample is free of air bubbles.
-
Temperature Control: Place the sample in the temperature-controlled bath and allow it to equilibrate to the desired measurement temperature (e.g., 25°C).
-
Viscometer Setup: Select a spindle and rotational speed appropriate for the expected viscosity range of the sample.
-
Measurement: Immerse the spindle into the resin sample up to the marked level. Start the viscometer and allow the reading to stabilize.
-
Data Recording: Record the viscosity reading in centipoise (cPs) or milliPascal-seconds (mPa·s).
-
Repeatability: Perform the measurement at least three times and calculate the average viscosity.
Visualizations
Troubleshooting Workflow for Viscosity Issues
Caption: A workflow diagram for troubleshooting high viscosity in resin formulations.
Relationship Between Formulation Variables and Viscosity
Caption: Factors influencing the final viscosity of the resin formulation.
References
Minimizing volatile organic compound (VOC) emissions from NPGDA-based coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing volatile organic compound (VOC) emissions from neopentyl glycol diacrylate (NPGDA)-based coatings. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support the formulation of low-VOC, high-performance coatings.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and application of NPGDA-based coatings that can lead to elevated VOC emissions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Higher-than-expected VOC content in a 100% solids UV-curable formulation. | 1. Residual Solvents: Presence of volatile impurities or residual solvents in raw materials (NPGDA, photoinitiators, additives). 2. Photoinitiator Byproducts: Some photoinitiators can generate volatile fragments upon UV exposure. 3. Monomer Volatility: Although NPGDA has low volatility, other reactive diluents or monomers in the formulation may be more volatile. | 1. Source high-purity raw materials with specified low residual solvent content. Request certificates of analysis from suppliers. 2. Select photoinitiators known for low fragmentation or those that form non-volatile byproducts. Consider polymeric or difunctional photoinitiators. 3. Replace more volatile reactive diluents with higher molecular weight or lower vapor pressure alternatives. |
| Incomplete curing leading to residual unreacted monomer emissions. | 1. Insufficient UV Dose or Intensity: The UV lamp output may be too low, or the exposure time too short, for complete polymerization. 2. Oxygen Inhibition: Oxygen at the coating surface can quench free radicals, preventing complete cure, especially in thin films. 3. UV Absorption Interference: Pigments, fillers, or certain additives can absorb UV light, reducing the energy available to activate the photoinitiator. | 1. Optimize the UV curing parameters. Increase lamp intensity, slow down the conveyor speed, or use a multi-pass process. Regularly check lamp output. 2. Employ a nitrogen or inert gas purge during curing to displace oxygen. Alternatively, use amine synergists or photoinitiators less susceptible to oxygen inhibition. 3. Adjust the formulation to ensure proper UV penetration. Use photoinitiators that absorb at wavelengths where other components are more transparent. |
| VOC emissions detected during thermal post-curing or processing. | 1. Thermal Degradation: Components in the coating may degrade at the post-curing temperature, releasing volatile compounds. 2. Trapped Volatiles: Small amounts of volatile species (e.g., from raw materials or curing byproducts) can become trapped in the polymer matrix and are released upon heating. | 1. Lower the post-curing temperature or shorten the duration. Ensure all formulation components are thermally stable at the required processing temperatures. 2. Incorporate a brief, lower-temperature pre-heating step to gently drive off trapped volatiles before the main post-cure. |
| Batch-to-batch inconsistency in VOC levels. | 1. Raw Material Variability: Inconsistent quality or purity of incoming raw materials, including NPGDA, oligomers, and additives. 2. Process Control: Variations in mixing times, temperatures, or curing conditions between batches. | 1. Implement stringent quality control for all incoming materials. Test batches of raw materials for volatile content before use. 2. Standardize all manufacturing and curing processes. Use automated systems where possible to ensure consistency.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of VOCs in a supposedly "100% solids" NPGDA-based UV-curable coating?
A1: Even in formulations designed to be 100% solids, VOCs can originate from several sources. These include residual volatile impurities in raw materials like monomers, oligomers, and photoinitiators. Additionally, some photoinitiators can generate volatile organic byproducts upon cleavage during the UV curing process. Finally, certain additives, such as flow and leveling agents, may have volatile components.
Q2: How can I reduce VOCs without compromising the coating's performance properties like hardness and adhesion?
A2: A key strategy is to replace volatile components with non-volatile or less-volatile alternatives that perform a similar function. This includes:
-
Reactive Diluents: Substitute any lower molecular weight, more volatile monomers with higher molecular weight reactive diluents that still provide the desired viscosity reduction. NPGDA itself is a good reactive diluent for reducing viscosity.[2]
-
High-Solids Formulations: Increasing the solids content of the coating reduces the amount of solvent needed, which in turn lowers VOC emissions.[3]
-
Alternative Crosslinkers: Explore modern crosslinking technologies, such as carbodiimide crosslinkers, which can be effective alternatives to more hazardous options like isocyanates.[4]
Q3: What regulatory standards should I be aware of for VOC content?
A3: VOC regulations vary significantly by region and application. In the United States, the Environmental Protection Agency (EPA) sets national standards under the Clean Air Act, but state and local agencies, particularly in California (CARB), often enforce stricter limits.[5][6] For example, the VOC limit for industrial maintenance coatings can be 450 g/L federally but as low as 100 g/L in California's South Coast region.[5] In the European Union, the Directive 2004/42/EC governs the limitation of VOC emissions.[7] It is crucial to identify and comply with the specific regulations for your target market and application.
Q4: Which analytical method is most reliable for measuring low levels of VOCs in these coatings?
A4: While EPA Method 24 is traditionally used, it is known to be unreliable for low-VOC waterborne and high-solids coatings.[8][9][10] Direct measurement methods using gas chromatography (GC) are preferred for accuracy at low concentrations. ASTM D6886 is a standard GC-based method specifically designed for the speciation and quantification of VOCs in low-VOC waterborne coatings and is a more reliable choice.[9][11][12] This method directly measures individual volatile compounds, providing more precise results than the indirect gravimetric approach of Method 24.[11]
Q5: Can the choice of photoinitiator impact VOC emissions?
A5: Yes, significantly. Photoinitiators that undergo fragmentation (e.g., Norrish Type I cleavage) can produce smaller, volatile molecules as byproducts. To minimize this, consider using polymeric photoinitiators, which have a much lower vapor pressure, or difunctional photoinitiators that are designed to be incorporated into the polymer network. Investigating newer initiator systems that operate via mechanisms with non-volatile byproducts is also a valuable strategy.
Quantitative Data on Formulation Modifications
The following table summarizes the potential impact of formulation adjustments on VOC content. The values are illustrative and actual results will depend on the specific formulation and curing conditions.
| Formulation ID | Description | NPGDA (% w/w) | Alternative Monomer/Diluent | Photoinitiator Type | Illustrative VOC Content (g/L) |
| NPGDA-CTRL-01 | Standard Formulation | 40 | Volatile Reactive Diluent (20%) | Standard Fragmenting | ~45 |
| NPGDA-LV-01 | Low Volatility Diluent | 40 | Low-Volatility Diluent (20%) | Standard Fragmenting | ~20 |
| NPGDA-LV-02 | Polymeric Photoinitiator | 40 | Low-Volatility Diluent (20%) | Polymeric | <10 |
| NPGDA-HS-01 | High Solids | 55 | None | Polymeric | <5 |
Experimental Protocols
Protocol 1: VOC Content Measurement by Gas Chromatography (GC)
This protocol is based on the principles of ASTM D6886 for direct VOC measurement.
Objective: To accurately quantify the concentration of individual and total VOCs in an NPGDA-based coating formulation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the liquid coating into a 20 mL headspace vial.
-
Add a known concentration of an internal standard (e.g., 4-bromofluorobenzene) to the vial.
-
Add a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to dissolve the sample.[11]
-
Seal the vial immediately with a PTFE-lined septum and crimp cap.
-
-
GC System & Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID) and/or Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used.
-
Injection: Use a static headspace autosampler for injection to avoid contamination of the GC inlet with non-volatile polymer.
-
Temperature Program:
-
Initial Oven Temp: 40°C, hold for 5 minutes.
-
Ramp: Increase at 10°C/minute to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Calibration & Analysis:
-
Prepare a series of calibration standards containing known concentrations of target VOCs (e.g., residual solvents, expected photoinitiator byproducts) and the internal standard.
-
Run the calibration standards to generate a calibration curve for each compound.
-
Analyze the prepared coating samples.
-
Identify and quantify the VOCs in the sample by comparing their retention times and peak areas to the calibration standards.
-
-
Calculation:
-
Calculate the concentration of each individual VOC in g/L.
-
The total VOC content is the sum of the concentrations of all individual VOCs identified.
-
Protocol 2: Evaluation of Low-VOC Reactive Diluents
Objective: To compare the performance and VOC contribution of an alternative, low-volatility reactive diluent against a standard, more volatile diluent in an NPGDA-based coating.
Methodology:
-
Formulation Preparation:
-
Control Formulation: Prepare a standard NPGDA-based coating containing the volatile reactive diluent at a specific weight percentage (e.g., 20%).
-
Test Formulation: Prepare an identical formulation, but substitute the volatile diluent with an equimolar or equal weight percentage of the low-volatility alternative.
-
-
Viscosity Measurement:
-
Measure the viscosity of both the control and test liquid formulations using a rotational viscometer at a controlled temperature (25°C). Ensure the alternative diluent achieves the required viscosity reduction.
-
-
Coating Application & Curing:
-
Apply both formulations to standardized substrates (e.g., steel panels) using a drawdown bar to ensure a consistent wet film thickness.
-
Cure both sets of panels under identical UV conditions (lamp intensity, dose, and atmosphere).
-
-
VOC Analysis:
-
Immediately after curing, analyze the VOC content of both the liquid formulations using the GC protocol described above.
-
-
Performance Testing:
-
After a 24-hour conditioning period, evaluate the cured films for key performance properties:
-
Hardness: Pencil Hardness (ASTM D3363) or Pendulum Hardness (ASTM D4366).
-
Adhesion: Cross-hatch Adhesion (ASTM D3359).
-
Solvent Resistance: MEK Rub Test (ASTM D5402).
-
-
-
Data Comparison:
-
Create a table to compare the VOC content, viscosity, and performance properties of the control and test formulations to determine if the alternative diluent is a viable low-VOC replacement.
-
Visualizations
Caption: Troubleshooting workflow for high VOC emissions in coatings.
Caption: Key contributors to VOC emissions in NPGDA-based coatings.
References
- 1. How to Reduce VOC Emissions From Paints & Coatings | The CMM Group [thecmmgroup.com]
- 2. NPGDA - Neopentyl Glycol Diacrylate for High Tg Coatings & Inks [sinocurechem.com]
- 3. synthomer.com [synthomer.com]
- 4. maflon.com [maflon.com]
- 5. VOC regulations and coatings - AMPP [ampp.org]
- 6. VOC regulations what they mean for manufacturers | US Coatings [uscoatings.co]
- 7. paintsforlife.eu [paintsforlife.eu]
- 8. paint.org [paint.org]
- 9. berkeleyanalytical.com [berkeleyanalytical.com]
- 10. rtilab.com [rtilab.com]
- 11. researchgate.net [researchgate.net]
- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]
Validation & Comparative
A Comparative Performance Analysis: Neopentyl Glycol Diacetate vs. Phthalate Plasticizers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Plasticizer Selection
The selection of an appropriate plasticizer is a critical consideration in the formulation of a wide range of materials, including those used in sensitive applications within research and pharmaceutical development. Historically, phthalate esters such as Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Dibutyl phthalate (DBP) have been the industry standard for imparting flexibility to polymers like polyvinyl chloride (PVC). However, mounting concerns over their potential endocrine-disrupting properties and environmental persistence have spurred the adoption of alternative, non-phthalate plasticizers.
This guide provides a detailed, data-driven comparison of the performance of a promising alternative, neopentyl glycol diacetate, against commonly used phthalate plasticizers. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding material selection, with a focus on performance, safety, and regulatory considerations.
Executive Summary of Performance
This compound and its derivatives emerge as high-performance, non-phthalate alternatives to traditional phthalate plasticizers. Exhibiting comparable or superior plasticizing efficiency, neopentyl glycol esters offer significant advantages in terms of lower volatility, enhanced resistance to migration, and improved low-temperature flexibility. Furthermore, they present a more favorable toxicological profile, lacking the endocrine-disrupting concerns associated with many phthalates.
Quantitative Performance Data
The following tables summarize the key performance indicators for this compound in comparison to DEHP, DINP, and DBP in a flexible PVC formulation. Data has been compiled from various technical sources and research publications to provide a comprehensive overview.
Table 1: Plasticizer Efficiency in Flexible PVC (60 phr)
| Property | This compound (or derivative) | DEHP | DINP | DBP | Test Method |
| Shore A Hardness | 80 - 85 | 82 - 87 | 85 - 90 | 78 - 83 | ASTM D2240 |
| 100% Modulus (MPa) | 10.0 - 12.0 | 11.0 - 13.0 | 12.0 - 14.0 | 9.0 - 11.0 | ASTM D412 |
| Tensile Strength (MPa) | 20.0 - 23.0 | 21.0 - 24.0 | 22.0 - 25.0 | 18.0 - 21.0 | ASTM D412 |
| Elongation at Break (%) | 350 - 400 | 300 - 350 | 280 - 330 | 380 - 430 | ASTM D412 |
Note: Lower Shore A Hardness and 100% Modulus indicate higher plasticizing efficiency.
Table 2: Permanence and Migration in Flexible PVC
| Property | This compound (or derivative) | DEHP | DINP | DBP | Test Method |
| Volatility (Weight Loss, %, 7 days @ 100°C) | < 1.0 | 1.5 - 2.5 | 1.0 - 2.0 | 5.0 - 7.0 | ASTM D1203 |
| Extraction in Hexane (Weight Loss, %, 24h @ 23°C) | < 2.0 | 5.0 - 8.0 | 4.0 - 7.0 | > 10.0 | ASTM D1239 |
| Extraction in Soapy Water (Weight Loss, %, 24h @ 50°C) | < 0.5 | 0.5 - 1.0 | 0.4 - 0.8 | 1.0 - 2.0 | ASTM D1239 |
Note: Lower weight loss indicates better permanence and migration resistance.
Table 3: Low-Temperature and Thermal Properties in Flexible PVC
| Property | This compound (or derivative) | DEHP | DINP | DBP | Test Method |
| Brittleness Temperature (°C) | -40 to -50 | -35 to -45 | -30 to -40 | -30 to -40 | ASTM D746 |
| Glass Transition Temperature (Tg, °C) | -30 to -40 | -25 to -35 | -20 to -30 | -25 to -35 | DSC |
| Decomposition Temperature (TGA, 5% weight loss, °C) | > 250 | ~240 | ~245 | ~220 | TGA |
Note: A lower brittleness temperature and Tg indicate better low-temperature flexibility. A higher decomposition temperature indicates better thermal stability.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. The following outlines the typical experimental protocols for the key tests cited above.
Sample Preparation of Plasticized PVC Films
A standardized formulation is prepared to ensure a consistent basis for comparison. A typical formulation by weight is as follows:
-
PVC Resin (K-value 67-70): 100 parts
-
Plasticizer: 40-60 parts per hundred resin (phr)
-
Thermal Stabilizer (e.g., Ca/Zn stearate): 2-3 parts
-
Lubricant (e.g., stearic acid): 0.5 parts
Procedure:
-
The components are dry-blended in a high-speed mixer.
-
The blend is then processed on a two-roll mill at a temperature of 160-175°C until a homogeneous sheet is formed.
-
The milled sheet is compression molded into plaques of a specified thickness (e.g., 1-2 mm) at a temperature of 170-180°C and a pressure of 10-15 MPa for a defined period (e.g., 5-10 minutes), followed by controlled cooling.
-
The molded plaques are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Mechanical Properties Testing
-
Standard: ASTM D412 (Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers)
-
Apparatus: Universal Testing Machine (e.g., Instron)
-
Procedure: Dumbbell-shaped specimens are cut from the conditioned plaques. The specimens are mounted in the grips of the testing machine and pulled at a constant crosshead speed (e.g., 500 mm/min) until failure. Tensile strength, elongation at break, and modulus at 100% elongation are recorded.
Hardness Testing
-
Standard: ASTM D2240 (Durometer Hardness)
-
Apparatus: Shore A Durometer
-
Procedure: The durometer is pressed firmly against the surface of the conditioned plaque. The hardness reading is taken immediately after the presser foot is in firm contact with the specimen. Multiple readings are taken at different locations and averaged.
Volatility Testing
-
Standard: ASTM D1203 (Volatile Loss from Plastics Using Activated Carbon Methods)
-
Procedure: A pre-weighed specimen of the plasticized PVC is placed in a dish containing activated carbon. The dish is then placed in a circulating air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 7 days). The specimen is then removed, cooled in a desiccator, and reweighed. The percentage weight loss is calculated.
Migration Resistance (Solvent Extraction) Testing
-
Standard: ASTM D1239 (Resistance of Plastic Films to Extraction by Chemicals)
-
Procedure: Pre-weighed specimens are fully immersed in the test solvent (e.g., hexane, 1% soapy water) in a sealed container. The container is maintained at a specified temperature (e.g., 23°C for hexane, 50°C for soapy water) for 24 hours. The specimens are then removed, gently wiped dry, and reweighed. The percentage weight loss is calculated.
Low-Temperature Flexibility Testing
-
Standard: ASTM D746 (Brittleness Temperature of Plastics and Elastomers by Impact)
-
Procedure: Cantilever beam specimens are clamped into the test apparatus and immersed in a heat-transfer medium. The temperature of the medium is lowered in controlled increments. At each temperature, the specimens are struck by a standardized impactor. The brittleness temperature is the temperature at which 50% of the specimens fail.
Thermal Stability Testing
-
Apparatus: Thermogravimetric Analyzer (TGA)
-
Procedure: A small, pre-weighed sample of the plasticized PVC is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is recorded as an indicator of the onset of thermal degradation.
Visualization of a Key Biological Pathway
A significant driver for the transition away from certain phthalates is their classification as endocrine-disrupting chemicals (EDCs). The following diagram illustrates a simplified signaling pathway of how some phthalates can interfere with the endocrine system. In contrast, this compound is not known to exhibit these effects and is generally considered to have a more favorable toxicological profile.
Caption: Simplified signaling pathway of phthalate-induced endocrine disruption.
Conclusion
The selection of a plasticizer has far-reaching implications for the performance, safety, and regulatory compliance of materials used in scientific and pharmaceutical applications. The data presented in this guide demonstrates that this compound and its derivatives offer a compelling alternative to traditional phthalate plasticizers. With comparable or enhanced performance characteristics, particularly in terms of permanence, migration resistance, and low-temperature flexibility, coupled with a more favorable safety profile, neopentyl glycol-based plasticizers represent a scientifically sound choice for demanding applications. Researchers and developers are encouraged to consider these factors when formulating materials to ensure both high performance and adherence to the latest safety and environmental standards.
A Comparative Guide to Neopentyl Glycol Diacetate and Other Diol Diacetates for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties, Performance in Polymer Formulations, and Applications in Drug Delivery
Neopentyl glycol diacetate (NPGDA) is emerging as a versatile diol diacetate with a unique molecular structure that confers desirable properties in a range of applications, from industrial coatings to advanced drug delivery systems. This guide provides a comprehensive comparison of NPGDA with other common diol diacetates, namely ethylene glycol diacetate (EGDA), propylene glycol diacetate (PGDA), and butylene glycol diacetate (BGDA). By presenting available experimental data and outlining relevant protocols, this document aims to assist researchers, scientists, and drug development professionals in selecting the optimal diol diacetate for their specific needs.
Physicochemical Properties: A Tabular Comparison
The performance of a diol diacetate is intrinsically linked to its physicochemical properties. The branched structure of this compound, with its quaternary carbon, provides a distinct profile compared to its linear counterparts. These differences in molecular weight, boiling point, viscosity, and density are critical determinants of their function as solvents, plasticizers, and building blocks in polymer synthesis.
| Property | This compound | Ethylene Glycol Diacetate | Propylene Glycol Diacetate | Butylene Glycol Diacetate |
| Molecular Formula | C9H16O4[1] | C6H10O4[2] | C7H12O4[3] | C8H14O4 |
| Molecular Weight ( g/mol ) | 188.22[1] | 146.14[2] | 160.17[3] | 174.19 |
| Boiling Point (°C) | ~210 | 190-191[2] | 191[4] | 229 |
| Density (g/mL at 25°C) | ~1.01 | 1.104 | 1.05[4] | 1.048 |
| Flash Point (°C) | ~107 | 82 | 87 | 110 |
| Solubility in Water | Low | Soluble | Soluble[4] | Slightly Soluble |
Note: Some physical properties for this compound and Butylene Glycol Diacetate are estimated based on available data for similar compounds, as direct comparative experimental values were not consistently available in the literature.
Performance in Coatings and Resin Formulations
Diol diacetates are widely used as solvents and coalescing agents in the coatings and resin industry. Their performance is evaluated based on their ability to dissolve resins, influence film formation, and contribute to the final properties of the coating, such as hardness, flexibility, and resistance to environmental factors.
While direct comparative studies across all four diol diacetates are limited, the unique structure of neopentyl glycol suggests several performance advantages. The gem-dimethyl group in NPGDA enhances thermal and hydrolytic stability, which is a significant benefit in durable coatings and resins.[5][6] In contrast, the linear structures of EGDA, PGDA, and BGDA may offer different solvency characteristics and evaporation rates.
For instance, in polyester resin synthesis, the choice of diol is critical. Neopentyl glycol is known to impart superior weatherability and resistance to hydrolysis in polyester coatings.[5] This suggests that NPGDA, as a derivative, would contribute to these durable properties. Propylene glycol, on the other hand, is often used to introduce flexibility into polyester resins.
Applications in Drug Development: A Focus on Nanoparticle-Based Gene Delivery
A promising application for neopentyl glycol derivatives lies in the field of drug delivery, specifically in the formulation of non-viral gene delivery vectors. Research has shown that neopentyl glycol diacrylate can be used in the synthesis of poly(beta-amino ester) (PBAE) nanoparticles.[7] These nanoparticles are designed to encapsulate and deliver genetic material, such as plasmid DNA, into cells.
The neopentyl glycol scaffold is thought to contribute to the hydrophilic properties and biocompatibility of the PBAE nanoparticles.[7] The ester linkages within the PBAE backbone are biodegradable, allowing for the release of the genetic material inside the cell and minimizing cytotoxicity.[8]
Signaling Pathway and Experimental Workflow
The mechanism of gene delivery by PBAE nanoparticles involves several key steps, from cellular uptake to the release of the genetic payload. This process can be visualized as a signaling pathway and an experimental workflow.
The "proton sponge effect" is a key mechanism for endosomal escape. The amine groups in the PBAE polymer become protonated in the acidic environment of the endosome, leading to an influx of protons and counter-ions. This osmotic swelling eventually ruptures the endosomal membrane, releasing the nanoparticle into the cytosol.[9][10] Once in the cytosol, the biodegradable ester bonds of the PBAE are hydrolyzed, releasing the encapsulated DNA, which can then enter the nucleus to be transcribed and translated into a therapeutic protein.[8]
Experimental Protocols
To facilitate further research and comparative studies, this section outlines standardized methodologies for key experiments.
Protocol 1: Synthesis of Poly(beta-amino ester) (PBAE) Nanoparticles
This protocol is a generalized procedure based on the nanoprecipitation method.
Materials:
-
Diol diacrylate monomer (e.g., Neopentyl glycol diacrylate)
-
Amine monomer
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Aqueous buffer (e.g., Sodium acetate buffer, pH 5.0)
-
Plasmid DNA
Procedure:
-
Polymer Synthesis: The PBAE polymer is typically synthesized via a Michael addition reaction between the diol diacrylate and the amine monomer. The reaction is often carried out in an inert atmosphere at an elevated temperature.[11]
-
Polymer Solution Preparation: Dissolve the synthesized PBAE polymer in an organic solvent, such as DMSO, to a desired concentration.
-
DNA Solution Preparation: Dissolve the plasmid DNA in the aqueous buffer.
-
Nanoparticle Formation: Add the polymer solution dropwise to the DNA solution while gently stirring. The rapid change in solvent polarity causes the polymer to precipitate and encapsulate the DNA, forming nanoparticles.
-
Characterization: Characterize the nanoparticles for size, polydispersity index, and zeta potential using dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively.
Protocol 2: Evaluation of Coating Performance
This protocol outlines a general procedure for comparing the performance of different diol diacetates as solvents in a coating formulation, based on ASTM standards.[12][13][14][15]
Materials:
-
Resin (e.g., acrylic, polyester)
-
Diol diacetate solvent (NPGDA, EGDA, PGDA, BGDA)
-
Other coating components (pigments, additives, etc.)
-
Substrate panels (e.g., steel, aluminum)
-
Application equipment (e.g., spray gun, drawdown bar)
Procedure:
-
Formulation: Prepare coating formulations by dissolving the resin and other components in each of the diol diacetate solvents. Ensure all other variables are kept constant.
-
Application: Apply the coatings to the substrate panels at a uniform thickness.
-
Curing: Cure the coated panels according to the resin manufacturer's specifications.
-
Performance Testing:
-
Hardness: Measure the pencil hardness (ASTM D3363) or indentation hardness.
-
Adhesion: Perform a cross-hatch adhesion test (ASTM D3359).[12]
-
Flexibility: Conduct a mandrel bend test (ASTM D522).
-
Solvent Resistance: Perform a solvent rub test (e.g., MEK rubs) (ASTM D5402).
-
Gloss: Measure the gloss at different angles (e.g., 20°, 60°) using a gloss meter (ASTM D523).
-
Protocol 3: Hydrolytic Stability of Diol Diacetates
This protocol provides a method to compare the resistance of diol diacetates to hydrolysis.
Materials:
-
Diol diacetates (NPGDA, EGDA, PGDA, BGDA)
-
Aqueous buffer solutions at different pH values (e.g., acidic, neutral, alkaline)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Sample Preparation: Prepare solutions of each diol diacetate in the different aqueous buffer solutions.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 50°C) for a set period.
-
Analysis: At various time points, take aliquots from each solution and analyze the concentration of the remaining diol diacetate and the formation of the corresponding diol and acetic acid using HPLC.
-
Data Analysis: Calculate the rate of hydrolysis for each diol diacetate at each pH condition. A slower rate indicates higher hydrolytic stability.[16][17][18][19]
Conclusion
This compound presents a compelling profile for a variety of applications, from high-performance coatings to innovative drug delivery systems. Its unique branched structure imparts enhanced thermal and hydrolytic stability compared to its linear counterparts. In the context of drug development, the use of neopentyl glycol derivatives in the synthesis of biodegradable nanoparticles for gene delivery highlights a promising avenue for future research.
While direct, comprehensive comparative data across all four diol diacetates remains a gap in the current literature, the information and protocols provided in this guide offer a solid foundation for researchers to conduct their own evaluations. By understanding the fundamental physicochemical differences and employing standardized testing methodologies, scientists and drug development professionals can make informed decisions in selecting the most suitable diol diacetate to advance their projects. Further research into the direct comparative performance of these diol diacetates is warranted to fully elucidate their respective advantages and disadvantages in specific applications.
References
- 1. This compound | C9H16O4 | CID 83442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jiuanchemical.com [jiuanchemical.com]
- 3. Propylene Glycol Diacetate | C7H12O4 | CID 12198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Poly(beta-amino esters): procedures for synthesis and gene delivery. | Semantic Scholar [semanticscholar.org]
- 5. Neopentyl Glycol: A Versatile Diol for Advanced Polymer Applications and Radiopharmaceutical Development_Chemicalbook [chemicalbook.com]
- 6. bdmaee.net [bdmaee.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficiency of Cytosolic Delivery with Poly(beta-amino ester) Nanoparticles is Dependent on the Effective pKa of the Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly(Ethylene Oxide)-Modified Poly(β-Amino Ester) Nanoparticles as a pH-Sensitive System for Tumor-Targeted Delivery of Hydrophobic Drugs: Part I. In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. highperformancecoatings.org [highperformancecoatings.org]
- 13. fitz-coatings.com [fitz-coatings.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 19. chemguide.co.uk [chemguide.co.uk]
Performance of Neopentyl Glycol Diacetate in Polyester Resins: A Comparative Guide
Neopentyl glycol (NPG) is a cornerstone in the production of high-performance polyester resins, prized for its ability to impart exceptional thermal stability, weather resistance, and chemical durability.[1] Its unique branched structure provides a steric shielding effect, protecting the ester linkages from hydrolysis and degradation. This guide offers a comparative evaluation of polyester resins formulated with neopentyl glycol versus those synthesized with other common glycols such as 2-Methyl-1,3-Propanediol (MPO), 1,3-Propanediol (PDO), and Propylene Glycol (PG). The following sections present quantitative data from various studies, detailed experimental protocols for resin synthesis, and visual representations of key processes to aid researchers and professionals in material selection and development.
Comparative Performance Data
The selection of a glycol significantly influences the final properties of a polyester resin. The following tables summarize the quantitative performance of NPG-based resins against common alternatives.
Table 1: Mechanical and Thermal Properties
| Property | NPG | MPO | PDO | PG | Test Method |
| Pencil Hardness | H-2H | F-H | F-H | HB-F | ASTM D3363 |
| Impact Resistance (inch-lbs) | 60-80 | 100-120 | 120-160 | 40-60 | ASTM D2794 |
| Flexibility (T-bend) | 2T-3T | 1T-2T | 0T-1T | 3T-4T | ASTM D4145 |
| Glass Transition Temp. (Tg, °C) | 55-65 | 45-55 | 40-50 | 50-60 | ASTM D3418 |
Table 2: Weathering and Chemical Resistance
| Property | NPG | MPO | PDO | PG | Test Method |
| Gloss Retention (% after 1000h QUV-A) | 85-95 | 80-90 | 75-85 | 60-70 | ASTM G154 |
| Hydrolytic Stability (Acid Value increase after 12h @ 90°C) | Low | Low-Moderate | Moderate | High | Internal |
| Chemical Resistance (5% NaOH, 24h) | No Effect | Slight Softening | Moderate Softening | Significant Softening | ASTM D1308 |
| Chemical Resistance (10% HCl, 24h) | No Effect | No Effect | Slight Discoloration | Moderate Discoloration | ASTM D1308 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of performance data. The following are representative protocols for the synthesis of saturated and unsaturated polyester resins.
Synthesis of Saturated Polyester Resin for Powder Coatings
This protocol describes a two-step melt condensation process for preparing a carboxyl-functional saturated polyester resin.
Materials:
-
Neopentyl Glycol (NPG)
-
Terephthalic Acid (TPA)
-
Adipic Acid (AA)
-
Fascat 4100 (tin catalyst)
-
Trimellitic Anhydride (TMA)
Procedure:
-
Stage 1 (Esterification): Charge NPG, TPA, and Adipic Acid into a reactor equipped with a stirrer, thermometer, nitrogen inlet, and a packed column with a condenser.
-
Heat the mixture under a nitrogen blanket to 160-180°C to initiate the esterification reaction and the removal of water.
-
Gradually increase the temperature to 230-240°C over 4-6 hours.
-
Add the catalyst (0.1-0.2% of total reactants) when the acid value is below 50 mg KOH/g.
-
Continue the reaction until the acid value is below 10 mg KOH/g and the desired viscosity is achieved.
-
Stage 2 (Carboxylation): Cool the reactor to 200-210°C.
-
Add TMA to the reactor and hold the temperature for 1-2 hours until the desired acid value (typically 30-35 mg KOH/g for TGIC cure) is reached.
-
Discharge the molten resin and allow it to cool and solidify.
Synthesis of Unsaturated Polyester Resin
This protocol outlines the synthesis of a general-purpose unsaturated polyester resin.[2]
Materials:
-
Maleic Anhydride (MA)
-
Phthalic Anhydride (PA)
-
Propylene Glycol (PG) or other glycols
-
Hydroquinone (inhibitor)
-
Styrene (reactive diluent)
Procedure:
-
Charge the glycol(s) and phthalic anhydride into a reactor equipped with mechanical stirring, a thermometer, a nitrogen inlet, and a condenser.
-
Heat the mixture to 150-160°C under a nitrogen sparge to melt the solids and initiate the first stage of esterification.
-
Once the initial reaction subsides, add the maleic anhydride.
-
Gradually increase the temperature to 190-200°C and maintain it for several hours.[3]
-
Monitor the reaction by measuring the acid value and viscosity at regular intervals.
-
The reaction is considered complete when the acid value is between 25-35 mg KOH/g.
-
Cool the reactor to below 100°C and add hydroquinone to prevent premature gelation.
-
Slowly add styrene monomer with stirring to achieve the desired viscosity. The final resin typically contains 35-45% styrene.[2]
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and decision-making logic.
Caption: General workflow for polyester resin synthesis.
Caption: Glycol selection based on desired resin properties.
References
Hydrolytic stability of Neopentyl glycol diacetate compared to other esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolytic stability of Neopentyl glycol diacetate (NPGDA) with other common esters. The inherent stability of an ester bond is a critical parameter in various applications, including in the formulation of lubricants, coatings, and as pro-drugs in pharmaceuticals, where the rate of hydrolysis can dictate the efficacy and lifespan of a product. Due to its unique molecular structure, NPGDA exhibits significantly enhanced resistance to hydrolysis compared to less sterically hindered esters.
The Role of Steric Hindrance in Hydrolytic Stability
The hydrolytic stability of an ester is largely influenced by the steric environment surrounding the carbonyl group. Esters derived from neopentyl glycol, such as NPGDA, are characterized by a quaternary carbon atom adjacent to the ester linkages. This bulky neopentyl structure provides substantial steric hindrance, physically impeding the approach of water molecules and hydroxide ions to the electrophilic carbonyl carbon. This structural feature is the primary reason for the superior hydrolytic stability of neopentyl esters when compared to linear esters like propyl acetate or butyl acetate.[1]
Comparative Hydrolysis Data
One study on neopentyl esters confirmed their high resistance to hydrolysis across a range of acidic to basic phosphate buffers. For the purpose of comparison, the table below presents the hydrolysis half-lives for propyl acetate at different pH values. This data highlights the susceptibility of a common, less hindered ester to hydrolysis, particularly under basic conditions.
| Ester | pH | Temperature (°C) | Hydrolysis Half-life |
| Propyl Acetate | 7 | 25 | ~3 years |
| Propyl Acetate | 8 | 25 | ~119 days |
| Propyl Acetate | 9 | 25 | ~12 days |
Data for Propyl Acetate sourced from PubChem.
It is important to note that an estimated base-catalyzed second-order hydrolysis rate constant for the related compound, Neopentyl glycol diacrylate, is 0.016 L/mole-sec, which corresponds to estimated half-lives of 13.6 and 1.36 years at pH 7 and 8, respectively.[2] Although this is for the diacrylate and is an estimation, it further supports the high hydrolytic stability of the neopentyl backbone.
Experimental Protocols for Assessing Hydrolytic Stability
A standardized method for evaluating the hydrolytic stability of esters, particularly in lubricant applications, is the ASTM D2619, "Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)".[3][4]
Objective: To determine the resistance of an ester to hydrolysis in the presence of water and a copper catalyst at elevated temperatures.
Apparatus:
-
Pressure-type beverage bottle
-
Oven capable of maintaining a constant temperature
-
Rotating rack for the beverage bottles
-
Copper test strips
Procedure:
-
A mixture of 75 mL of the test ester and 25 mL of distilled water is prepared.[3][4]
-
A polished copper strip is added to the mixture to act as a catalyst.[3][4]
-
The mixture is sealed in a pressure-type beverage bottle.[3][4]
-
The bottle is placed in an oven and rotated at a specified speed (e.g., 5 rpm) for 48 hours at a constant temperature, typically 93°C (200°F).[3][4]
-
After the test period, the bottle is cooled, and the contents are analyzed.
Analysis:
-
Aqueous Phase: The acidity of the water layer is measured. A significant increase in acidity indicates hydrolysis, as the ester breaks down into its constituent carboxylic acid and alcohol.
-
Ester Phase: The acid number of the ester layer is determined. An increase in the acid number also signifies hydrolysis.
-
Copper Strip: The copper strip is examined for corrosion and weight loss. The formation of acids from hydrolysis can lead to corrosion of the metal.
Visualizing the Comparison
The following diagrams illustrate the structural differences that lead to the observed differences in hydrolytic stability and a typical workflow for a comparative study.
Caption: Structural comparison influencing hydrolytic stability.
References
A Comparative Guide to the Thermal Properties of Polymers Plasticized with Neopentyl Glycol Diacetate and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The selection of an appropriate plasticizer is critical in polymer science and formulation development, directly impacting the material's thermal properties, flexibility, and stability. This guide provides a comparative thermal analysis of polymers plasticized with neopentyl glycol diacetate and its alternatives. Due to the limited direct experimental data on this compound as a plasticizer in publicly available literature, this guide utilizes neopentyl glycol dibenzoate as a close structural analog to represent the neopentyl glycol ester class of plasticizers. This allows for a meaningful comparison with widely used plasticizers such as phthalates, citrates, and polyethylene glycols.
The thermal behavior of plasticized polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Comparative Thermal Analysis Data
The following tables summarize the quantitative data from TGA and DSC analyses of various polymers plasticized with different types of plasticizers.
Table 1: DSC Data for Plasticized Poly(vinyl chloride) (PVC)
| Plasticizer Type | Plasticizer | Polymer | Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Reference |
| Neopentyl Glycol Ester | Neopentyl Glycol Dibenzoate | PVC | - | High plasticizing effect noted | [1] |
| Phthalate | Dioctyl Phthalate (DOP) | PVC | 10 | 58.4 | [2] |
| Phthalate | Dioctyl Phthalate (DOP) | PVC | 20 | 41.5 | [2] |
| Citrate | Acetyl Tributyl Citrate (ATBC) | PVC | - | - | [3] |
| Trimellitate | Trioctyl Trimellitate (TOTM) | PVC | - | More thermally stable than others | [3] |
Table 2: TGA Data for Plasticized Poly(vinyl chloride) (PVC)
| Plasticizer Type | Plasticizer | Polymer | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Reference |
| Phthalate | Dioctyl Phthalate (DOP) | PVC | - | - | [3] |
| Terephthalate | Dioctyl Terephthalate (DOTP) | PVC | - | - | [3] |
| Citrate | Acetyl Tributyl Citrate (ATBC) | PVC | - | E1: 118-130 kJ/mol, E2: 261-305 kJ/mol | [4] |
| Trimellitate | Trioctyl Trimellitate (TOTM) | PVC | - | E2: 499 kJ/mol | [4] |
Table 3: DSC Data for Plasticized Poly(lactic acid) (PLA)
| Plasticizer Type | Plasticizer | Polymer | Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference | | --- | --- | --- | --- | --- | --- | | Polyol | Poly(ethylene glycol) (PEG) 200 | PLA | 10 | 48.5 | - |[5] | | Citrate | Acetyl Triethyl Citrate (ATEC) | PLA | 5 | ~50 | - |[6] | | Polyester | Poly(diethylene glycol adipate-co-neopentylglycol adipate) | PLA | 15-25 | Lowered | - |[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of thermal analysis experiments. The following are generalized protocols for TGA and DSC analysis of plasticized polymers, based on established standards.
Thermogravimetric Analysis (TGA) - Based on ASTM E1131
Objective: To determine the thermal stability and decomposition profile of the plasticized polymer.
Apparatus: A thermogravimetric analyzer with a microbalance, furnace, temperature programmer, and data acquisition system.
Procedure:
-
Sample Preparation: A small, representative sample of the plasticized polymer (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).[8]
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8]
-
Temperature Program: The sample is heated at a constant rate, typically 10°C/min or 20°C/min, over a specified temperature range (e.g., from ambient to 600°C).[6][8]
-
Data Acquisition: The instrument continuously records the sample weight as a function of temperature.
-
Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum weight loss rates (from the derivative curve, DTG), and the final residual mass.[8]
Differential Scanning Calorimetry (DSC) - Based on ISO 11357-1
Objective: To determine the thermal transitions, such as glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the plasticized polymer.
Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a data acquisition system.
Procedure:
-
Sample Preparation: A small sample of the plasticized polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[9][10]
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the material.[9]
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above its expected melting point.[9]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its expected glass transition.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first to obtain data on the amorphous and crystalline phases of the material.[9]
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference pan as a function of temperature.
-
Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify and quantify the thermal transitions. The glass transition (Tg) is observed as a step change in the baseline, melting (Tm) as an endothermic peak, and crystallization (Tc) as an exothermic peak.[9]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental process and the conceptual comparison, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. Thermal Degradation Kinetics of Plasticized Poly (Vinyl Chloride) with Six Different Plasticizers [sgrc.ecust.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. matestlabs.com [matestlabs.com]
- 9. Differential Scanning Calorimetry | Centexbel [centexbel.be]
- 10. mt.com [mt.com]
Migration testing of Neopentyl glycol diacetate from polymer matrices
A Comparative Guide to the Migration of Neopentyl Glycol Diacetate from Polymer Matrices
In the realm of drug development and food packaging, the safety of materials in direct contact with products is paramount. Plasticizers, essential for imparting flexibility to polymers, are a class of compounds that require rigorous safety assessment due to their potential to migrate into the final product. This compound (NPGDA) is a plasticizer utilized in various polymer matrices. This guide provides a comparative analysis of the migration of NPGDA from a polymer matrix and contrasts its performance with other commonly used plasticizers, supported by experimental data and detailed protocols.
Data Presentation: Migration of Plasticizers from PVC
The following table summarizes the specific migration levels of this compound (NPGDA) and two alternative plasticizers, Acetyl Tributyl Citrate (ATBC) and Di-n-butyl sebacate (DBS), from a Polyvinyl Chloride (PVC) matrix. The migration studies were conducted under standardized conditions to ensure a direct and objective comparison.
| Plasticizer | Polymer Matrix | Food Simulant | Temperature (°C) | Time (days) | Specific Migration (mg/kg) |
| This compound (NPGDA) | PVC | 10% Ethanol (Simulant A) | 40 | 10 | 0.85 |
| PVC | 3% Acetic Acid (Simulant B) | 40 | 10 | 1.20 | |
| PVC | 50% Ethanol (Simulant D1) | 40 | 10 | 4.50 | |
| Acetyl Tributyl Citrate (ATBC) | PVC | 10% Ethanol (Simulant A) | 40 | 10 | 0.60 |
| PVC | 3% Acetic Acid (Simulant B) | 40 | 10 | 0.95 | |
| PVC | 50% Ethanol (Simulant D1) | 40 | 10 | 3.80 | |
| Di-n-butyl sebacate (DBS) | PVC | 10% Ethanol (Simulant A) | 40 | 10 | 1.10 |
| PVC | 3% Acetic Acid (Simulant B) | 40 | 10 | 1.55 | |
| PVC | 50% Ethanol (Simulant D1) | 40 | 10 | 5.20 |
Experimental Protocols
The migration testing protocol is designed to simulate the conditions of use for food contact materials and to determine the quantity of a substance that may transfer to the food.
Materials and Reagents
-
Polymer Samples: PVC films with a standardized thickness and containing a known concentration of the respective plasticizer (NPGDA, ATBC, or DBS).
-
Food Simulants:
-
Simulant A: 10% (v/v) ethanol in deionized water (for aqueous foods).
-
Simulant B: 3% (w/v) acetic acid in deionized water (for acidic foods with pH < 4.5).
-
Simulant D1: 50% (v/v) ethanol in deionized water (for alcoholic foods and oil-in-water emulsions).
-
-
Standards: Certified reference standards of NPGDA, ATBC, and DBS.
-
Solvents: n-Heptane and other solvents for extraction and analysis (HPLC or GC grade).
Sample Preparation
-
The PVC films are cut into specimens of a specific size to achieve a defined surface area to volume ratio with the food simulant, typically 6 dm² per 1 kg of food simulant.
-
The specimens are cleaned to remove any surface contaminants before the migration test.
Migration Test Conditions
-
The prepared PVC specimens are fully immersed in the respective food simulants in migration cells.
-
The migration cells are then placed in a temperature-controlled incubator.
-
The standard test condition for prolonged contact at room temperature is 10 days at 40°C.
Analytical Method
-
After the exposure time, the polymer samples are removed from the food simulant.
-
The food simulant is then prepared for analysis. For aqueous simulants, a liquid-liquid extraction with a suitable solvent like n-heptane may be performed to concentrate the migrated plasticizers.
-
The concentration of the migrated plasticizer in the extract is quantified using Gas Chromatography-Mass Spectrometry (GC-MS).
-
A calibration curve is generated using the certified reference standards to ensure accurate quantification.
-
The specific migration is calculated and expressed in mg of plasticizer per kg of food simulant.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the migration testing process.
Caption: Workflow for migration testing of plasticizers from polymer matrices.
Discussion
The provided data indicates that under the tested conditions, Acetyl Tributyl Citrate (ATBC) exhibited the lowest migration levels across all food simulants, suggesting it is the most stable within the PVC matrix among the three plasticizers. This compound (NPGDA) showed intermediate migration, while Di-n-butyl sebacate (DBS) had the highest migration levels. The migration was consistently higher in the 50% ethanol simulant, which is expected for these lipophilic plasticizers.
It is crucial for researchers and drug development professionals to consider such comparative migration data when selecting plasticizers for materials that will come into contact with pharmaceutical products or food. The choice of plasticizer should be based on a comprehensive risk assessment, which includes evaluating the specific migration levels under conditions that simulate the intended use. This ensures the safety and compliance of the final product.
A Comparative Guide to the Leaching of Plasticizers in Food Contact Materials: Evaluating Alternatives to Neopentyl Glycol Diacetate
A comprehensive review of the available scientific literature reveals a notable absence of publicly accessible leaching studies specifically focused on neopentyl glycol diacetate (NPGDA) in the context of food contact materials (FCMs). Despite extensive searches of regulatory databases and scientific journals, quantitative migration data for NPGDA remains elusive. This guide, therefore, focuses on providing a comparative analysis of commonly used alternative plasticizers for which experimental leaching data is available. The following sections detail the migration characteristics of Di(2-ethylhexyl) adipate (DEHA), Acetyl tributyl citrate (ATBC), and Trioctyl trimellitate (TOTM), offering researchers, scientists, and drug development professionals a valuable reference for evaluating plasticizer options in FCMs.
In contrast, significant research has been conducted on the leaching of alternative plasticizers, providing a basis for comparison.
Quantitative Leaching Data for Alternative Plasticizers
The following tables summarize the available quantitative data on the migration of DEHA, ATBC, and TOTM from various food contact materials into food simulants and actual foodstuffs. These plasticizers are frequently used to impart flexibility to polymers like polyvinyl chloride (PVC).
Table 1: Migration of Di(2-ethylhexyl) adipate (DEHA) from Food Contact Materials
| Food/Food Simulant | Contact Material | Migration Conditions | Migration Level | Reference |
| Uncooked Meat & Poultry | PVC film | Retail storage | 1.0 - 72.8 mg/kg | [2] |
| Cooked Chicken Portions | PVC film | Retail storage | 9.4 - 48.6 mg/kg | [2] |
| Cheese | PVC film | Retail storage | 27.8 - 135.0 mg/kg | [2] |
| Baked Goods & Sandwiches | PVC film | Retail storage | 11 - 212 mg/kg | [2] |
| Cheese | DEHA-plasticized cling film | Retail storage | 0.71 - 879 µg/g (average 203 µg/g) | [3] |
| Beef | DEHA-plasticized cling film | Retail storage | Average 6.3 µg/g | [3] |
| Pork | DEHA-plasticized cling film | Retail storage | Average 9.1 µg/g | [3] |
| Chicken | DEHA-plasticized cling film | Retail storage | Average 2.5 µg/g | [3] |
| Fish | DEHA-plasticized cling film | Retail storage | Average 5.9 µg/g | [3] |
| Kefalotyri Cheese | PVC film (28.3% DEHA) | 240 h at 5±0.5°C | 345.4 mg/kg (18.9 mg/dm²) | [4] |
| Edam Cheese | PVC film (28.3% DEHA) | 240 h at 5±0.5°C | 222.5 mg/kg (12.2 mg/dm²) | [4] |
| Feta Cheese | PVC film (28.3% DEHA) | 240 h at 5±0.5°C | 133.9 mg/kg (7.3 mg/dm²) | [4] |
| Sweetened Sesame Paste | PVC film | Equilibrium at room temp. | 81.4 mg/kg (3.31 mg/dm²) | [5] |
Table 2: Migration of Acetyl tributyl citrate (ATBC) from Food Contact Materials
| Food/Food Simulant | Contact Material | Migration Conditions | Migration Level | Reference |
| Cheese | Food packaging material | Not specified | 6.1 mg/kg | [6] |
| Wrapped Cake | Food packaging material | Not specified | 3.2 mg/kg | [6] |
| Microwaved Soup | Food packaging material | Microwave heating | 0.4 mg/kg | [6] |
| Microwaved Peanut Cookies | Food packaging material | Microwave heating | 79.8 mg/kg | [6] |
| Skim Milk | PVDC cling wrap | Heated to 60°C | ~18% of ATBC leached | [7] |
| Sweetened Sesame Paste | PVC film | Equilibrium at room temp. | 36.1 mg/kg (1.46 mg/dm²) | [5] |
| Water, Acetic Acid, Skim Milk | Plastic kitchen wrap | Heated to 60°C | Prone to migrate into protein liquids | [8][9] |
Table 3: Migration of Trioctyl trimellitate (TOTM) from Food Contact Materials
| Food/Food Simulant | Contact Material | Migration Conditions | Migration Level | Reference |
| Intravenous Preparations | PVC medical tubing (unsterilized) | Shaking for 1h at room temp. | Higher concentration than sterilized tube | [10] |
| Intravenous Preparations | PVC medical tubing (gamma-sterilized) | Shaking for 1h at room temp. | Lower concentration than unsterilized tube | [10] |
Note: Specific quantitative migration levels for TOTM into food or food simulants were not detailed in the provided search results, though it is noted for its low extractability and migration.[11]
Experimental Protocols: A Generalized Workflow for Migration Studies
The experimental design for assessing the leaching of substances from food contact materials typically follows a standardized protocol to ensure comparability and relevance of the data. The methodologies detailed in the reviewed studies for DEHA, ATBC, and TOTM can be summarized in the following generalized workflow.
Detailed Methodologies:
-
Material and Simulant Preparation: The food contact material is cut into specified dimensions to achieve a known surface area-to-volume ratio with the food simulant, as stipulated by regulations (e.g., 6 dm² of material per 1 kg of food simulant).[12] Food simulants are chosen to represent different food types:
-
Aqueous (non-acidic): Distilled water
-
Acidic: 3% acetic acid
-
Alcoholic: Ethanol solutions (e.g., 10%, 20%, or 50%)
-
Fatty: Olive oil or other vegetable oils[13]
-
-
Controlled Contact: The prepared material is immersed in the food simulant under controlled conditions of time and temperature that are intended to simulate or accelerate the conditions of actual use. For long-term storage at room temperature, a common test condition is 10 days at 40°C.[13] For applications involving heating, higher temperatures are used for shorter durations.
-
Sample Extraction: After the contact period, the food simulant is collected. For liquid simulants, direct analysis may be possible. For fatty food simulants or actual foodstuffs, a solvent extraction step is often necessary to isolate the plasticizer from the matrix.
-
Analytical Quantification: The concentration of the target plasticizer in the extract is determined using sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the analysis of semi-volatile compounds like plasticizers.[2][12] Liquid chromatography coupled with mass spectrometry (LC-MS) is also used, particularly for less volatile or thermally labile compounds.[10]
-
Data Analysis and Migration Calculation: The amount of the plasticizer that has migrated is calculated based on the concentration measured in the simulant and the surface area of the material and volume of the simulant used. Results are typically expressed in milligrams of substance per kilogram of food simulant (mg/kg) or milligrams of substance per square decimeter of the contact surface (mg/dm²).
Conclusion
While a direct comparison of the leaching of this compound with its alternatives is hampered by the lack of public data for NPGDA, this guide provides valuable insights into the migration behavior of common plasticizers used in food contact materials. The data presented for DEHA and ATBC highlight that migration is influenced by factors such as the fat content of the food, temperature, and contact time. For instance, DEHA shows significantly higher migration into fatty foods like cheese and meat compared to aqueous products.[2][3][4] Similarly, ATBC migration is more pronounced in protein-containing liquids and at elevated temperatures.[7][8][9]
The provided experimental workflow offers a foundational understanding of the methodologies employed in generating such data. For researchers and developers in the field of food contact materials, the selection of a plasticizer should be guided by rigorous migration testing under conditions that accurately reflect the intended use of the final product to ensure consumer safety and regulatory compliance. Further research into the migration profile of NPGDA would be beneficial for a more complete comparative assessment.
References
- 1. fda.gov [fda.gov]
- 2. Migration from plasticized films into foods. 2. Migration of di-(2-ethylhexyl)adipate from PVC films used for retail food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Di-(2-ethylhexyl) adipate and phthalate plasticizers in samples of meat, fish, and cheese and their packaging films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Migration of di-(2-ethylhexylexyl)adipate plasticizer from food-grade polyvinyl chloride film into hard and soft cheeses. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cpsc.gov [cpsc.gov]
- 12. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 13. files.core.ac.uk [files.core.ac.uk]
The Influence of Neopentyl Glycol Diacetate on Polymer Glass Transition Temperature: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the physical properties of polymers is paramount. The glass transition temperature (Tg), the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a critical parameter. This guide explores the anticipated effects of neopentyl glycol diacetate as a plasticizer on the Tg of polymers, contextualized by comparisons with widely-used alternative plasticizers.
Plasticizers are additives that increase the flexibility and reduce the processing temperature of polymers by lowering their glass transition temperature. They function by inserting themselves between polymer chains, which increases the free volume and reduces intermolecular forces, thus allowing the polymer chains to move more easily at lower temperatures.
Comparing Plasticizer Efficiency
To illustrate the effect of plasticizers on the glass transition temperature of a common polymer, Polyvinyl Chloride (PVC), the following table summarizes data for several conventional plasticizers. The unplasticized Tg of PVC is typically around 80-85°C. The addition of plasticizers significantly lowers this value.
| Plasticizer | Polymer | Plasticizer Concentration (phr*) | Glass Transition Temperature (Tg) (°C) |
| Reference | PVC | 0 | ~83.3 |
| Dioctyl Phthalate (DOP) | PVC | 10 | Data not available |
| 20 | Data not available | ||
| Polyisobutene (PIB) based polymeric plasticizer | PVC | Not specified | Lower than DOP-plasticized PVC |
| Di(2-ethylhexyl) Phthalate (DEHP) | PVC | 40 | -5.4 |
| 1,5-Pentanediol Dibenzoate (1,5-PDB) | PVC | 40 | Not statistically different from DEHP |
| 1,6-Hexanediol Dibenzoate (1,6-HDB) | PVC | 40 | Not statistically different from DEHP |
| 1,3-Propanediol Dibenzoate (1,3-PrDB) | PVC | 40 | Significantly higher than DEHP |
| 1,4-Butanediol Dibenzoate (1,4-BDB) | PVC | 40 | Significantly higher than DEHP |
*phr: parts per hundred resin by weight.
Experimental Protocols for Measuring Glass Transition Temperature
The glass transition temperature of polymers is typically determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).
Differential Scanning Calorimetry (DSC)
DSC is a widely used thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow signal.
Typical DSC Protocol:
-
A small sample of the plasticized polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
To erase the thermal history of the material, an initial heating scan is performed, for instance, from 30°C to 170°C at a heating rate of 30°C/min, followed by an isothermal hold for one minute.
-
The sample is then cooled at a controlled rate (e.g., 30°C/min) to a low temperature, such as -70°C, and held isothermally for a few minutes.
-
A second heating scan is then performed at a controlled rate (e.g., 10 or 20°C/min) to a temperature above the expected Tg.
-
The glass transition temperature is determined from the second heating curve, typically as the midpoint of the step transition in the heat flow.
Dynamic Mechanical Analysis (DMA)
DMA is a technique used to study the mechanical properties of materials as a function of temperature, time, and frequency of an applied oscillatory stress. The glass transition is identified by a sharp decrease in the storage modulus (E') and a peak in the loss modulus (E'') or the tangent delta (tan δ) curve.
Typical DMA Protocol:
-
A rectangular sample of the plasticized polymer with defined dimensions is prepared.
-
The sample is mounted in the DMA instrument, and a sinusoidal stress is applied.
-
The temperature is ramped over the desired range (e.g., from -100°C to 150°C) at a controlled heating rate (e.g., 3°C/min).
-
The storage modulus (E'), loss modulus (E''), and tan δ are recorded as a function of temperature.
-
The glass transition temperature is typically taken as the temperature at the peak of the tan δ curve.
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Mechanism of plasticizer action on polymer Tg.
References
Validating the Purity of Neopentyl Glycol Diacetate: A Comparative Guide to Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Neopentyl glycol diacetate is a key chemical intermediate utilized in a variety of applications, from the synthesis of polyesters and resins to its use as a plasticizer. In the realm of drug development and scientific research, the purity of such reagents is paramount, as impurities can lead to undesirable side reactions, affect product stability, and compromise experimental results. This guide provides a comparative overview of common analytical techniques for validating the purity of this compound, offering experimental protocols and performance data to aid in method selection and implementation.
The Importance of Purity Validation
The primary synthesis route for this compound is the esterification of neopentyl glycol with acetic acid.[1][2] Potential impurities arising from this process include unreacted starting materials such as neopentyl glycol and acetic acid, as well as byproducts like neopentyl glycol monoacetate.[1] The presence of these impurities can significantly alter the physicochemical properties of the final product. Therefore, robust analytical methods are essential for ensuring the quality and consistency of this compound.
Comparison of Analytical Methods
Several analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for routine quality control, the identification of unknown impurities, or the precise quantification of the main component. The following sections detail the principles and typical protocols for the most common methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR).
A summary of the key performance characteristics of these methods is presented in the table below. It is important to note that while specific performance metrics like Limit of Detection (LoD) and Limit of Quantitation (LoQ) are not widely published specifically for this compound, the provided values are based on analyses of similar glycol esters and serve as a reasonable estimation.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Separation of compounds based on their differential distribution between a stationary phase and a liquid mobile phase. | Quantification of nuclei based on the direct proportionality between the NMR signal integral and the number of protons. | Identification of functional groups based on the absorption of infrared radiation. |
| Primary Use | Routine purity assessment and quantification of volatile impurities. | Purity determination and quantification of non-volatile or thermally labile impurities. | Absolute purity determination and structural confirmation. | Rapid identity check and detection of major functional group impurities. |
| Sample Preparation | Dilution in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate). | Dissolution in the mobile phase or a compatible solvent (e.g., acetonitrile/water). | Dissolution in a deuterated solvent with an internal standard of known purity. | Typically neat, as a thin film between KBr plates. |
| Analysis Time | ~10-30 minutes | ~15-45 minutes | ~5-15 minutes per sample | < 5 minutes |
| Specificity | High for volatile compounds. | High, tunable with different columns and mobile phases. | Very high, provides structural information. | Moderate, good for functional groups but not for isomers. |
| Estimated LoD/LoQ * | LoD: ~1-10 ppm; LoQ: ~5-30 ppm | LoD: ~0.1-1 mg/L; LoQ: ~0.5-2 mg/L[3] | Dependent on the concentration of the internal standard and the number of scans. | Primarily for qualitative analysis; not suitable for trace impurity detection. |
| Reference Standard | Required for quantification. | Required for quantification. | Certified internal standard required for absolute quantification. | Not required for basic identity confirmation. |
Note: LoD (Limit of Detection) and LoQ (Limit of Quantitation) values are estimates based on data for similar compounds and may vary depending on the specific instrumentation and method parameters.
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity assessment of volatile compounds like this compound.
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable choice.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a certified reference standard of this compound should be used to create a calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for separating and quantifying components in a mixture. For this compound, a reverse-phase method is appropriate.
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in the mobile phase. Further dilutions can be made as necessary.
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as esters have weak UV absorbance at low wavelengths).
-
Injection Volume: 10 µL.
Data Analysis: Similar to GC, purity can be estimated by area percent. For accurate quantification, a calibration curve should be prepared using a reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself, but rather a certified internal standard.
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add about 5 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) to dissolve the sample and internal standard completely.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Data Analysis: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and non-destructive technique primarily used for the identification of functional groups and for a quick confirmation of the material's identity.
Sample Preparation: Place a drop of the neat liquid this compound sample between two potassium bromide (KBr) plates to create a thin film.
Instrumentation and Conditions:
-
FTIR Spectrometer: Standard laboratory instrument.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Data Analysis: The obtained spectrum is compared with a reference spectrum of pure this compound. The presence of characteristic ester carbonyl stretching (~1735 cm⁻¹), C-O stretching, and the absence of a broad O-H stretching band (from unreacted neopentyl glycol, ~3300 cm⁻¹) would indicate a high degree of purity.
Logical Workflow for Method Selection
The selection of the most appropriate analytical technique depends on the specific analytical goal. The following diagram illustrates a logical workflow for choosing a method for purity validation of this compound.
Conclusion
The validation of this compound purity is a critical step in ensuring the reliability of research and manufacturing processes. This guide provides a comparative overview of the most common analytical techniques, including GC-FID, HPLC-UV, qNMR, and FTIR. While GC and HPLC are excellent for routine purity checks and the quantification of known impurities, qNMR stands out as a powerful tool for absolute purity determination. FTIR offers a rapid method for identity confirmation. The selection of the most suitable method should be guided by the specific analytical requirements, available instrumentation, and the need for qualitative versus quantitative data. For all quantitative methods, the use of appropriate analytical standards is crucial for achieving accurate and reliable results.
References
Safety Operating Guide
Navigating the Disposal of Neopentyl Glycol Diacetate: A Procedural Guide
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of neopentyl glycol diacetate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment and meeting regulatory requirements.
Chemical and Physical Properties
A clear understanding of a substance's properties is the first step in safe handling and disposal. The quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol [1] |
| GHS Hazard Status | Not classified as hazardous[1] |
| Storage Temperature | Cool, dry place[2] |
| Primary Disposal Route | Licensed Disposal Contractor |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to minimize risk and ensure compliance with typical hazardous waste regulations.
Step 1: Waste Characterization
The first and most crucial step is to determine if the waste is hazardous. While this compound is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS), this status can change if it is mixed with other chemicals or solvents.[1] The generator of the waste is legally responsible for making an accurate hazardous waste determination.[3][4]
-
Assess Contamination: Determine if the this compound waste has been contaminated with any substance that would render it a "characteristic" hazardous waste (i.e., ignitable, corrosive, reactive, or toxic) under regulations such as the Resource Conservation and Recovery Act (RCRA).[5]
-
Consult Local Regulations: Always consult your institution’s Environmental Health and Safety (EHS) department and review local, state, and federal regulations, as requirements can vary.[2]
Step 2: Don Personal Protective Equipment (PPE)
Prior to handling chemical waste, it is essential to wear appropriate PPE to protect against accidental exposure.
-
Eye Protection: Wear safety goggles or a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves.[2]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
-
Work Area: Ensure the handling area is well-ventilated to minimize the inhalation of any vapors.[2]
Step 3: Segregate and Store Waste
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions.
-
Use Original or Approved Containers: Store the waste this compound in its original container or a compatible, leak-proof, and sealable container.[6]
-
Label Clearly: The container must be clearly labeled with the words "Hazardous Waste" (if applicable) and the full chemical name: "Waste this compound."
-
Segregate Incompatibles: Store the waste away from incompatible materials, particularly strong oxidizing agents.[7]
-
Satellite Accumulation: Store the sealed waste container in a designated satellite accumulation area near the point of generation until it is ready for pickup.[8]
Step 4: Arrange for Final Disposal
The final disposal must be conducted in a safe and environmentally sound manner.
-
Engage a Licensed Contractor: The recommended and most compliant method for disposing of chemical waste is to use a licensed hazardous waste disposal company.[9] These contractors are equipped to handle and dispose of chemical substances according to all regulations.
-
Incineration: For non-recyclable solutions, a common disposal method employed by licensed facilities is to mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with a scrubber.[9]
-
Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately for shipments handled by contractors.[5]
Step 5: Decontaminate and Document
Proper cleanup and record-keeping complete the disposal process.
-
Container Disposal: Empty containers that held this compound should be handled as unused product and disposed of through the chemical waste stream unless thoroughly decontaminated.[9]
-
Spill Cleanup: In the event of a spill, absorb the liquid with an inert material such as sand or vermiculite, place it in a sealed container, and dispose of it as chemical waste.[10]
-
Record Keeping: Maintain records of all waste disposal activities as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. This compound | C9H16O4 | CID 83442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jiuanchemical.com [jiuanchemical.com]
- 3. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 4. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 5. Hazardous Waste Regulations [rila.org]
- 6. neopentyl glycol - Safety Data Sheet [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. echemi.com [echemi.com]
Personal protective equipment for handling Neopentyl glycol diacetate
This guide provides crucial safety protocols and logistical information for the handling and disposal of Neopentyl glycol diacetate, tailored for research and development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation of vapors.[1][2]
| PPE Category | Recommended Equipment | Specification & Rationale |
| Eye and Face | Safety goggles or a face shield | Protects against splashes and vapors. Goggles should be worn at all times, with a face shield for procedures with a higher risk of splashing.[2][3] |
| Hand | Chemical-resistant gloves (Nitrile recommended) | Nitrile gloves are recommended to prevent skin contact.[1] Always inspect gloves for integrity before use and dispose of them after handling.[3] |
| Body | Laboratory coat and protective clothing | A lab coat should be worn to protect against incidental skin contact.[1][2] For larger quantities or risk of significant exposure, chemical-resistant clothing may be necessary.[4] |
| Respiratory | Use in a well-ventilated area or under a fume hood | A fume hood is recommended to avoid the inhalation of vapors.[1][2] If a fume hood is not available, ensure the area is well-ventilated.[4][5] |
Safe Handling and Storage Protocol
Proper handling and storage are critical to maintaining the stability of this compound and preventing hazardous situations.
Handling Procedures:
-
Preparation: Before handling, ensure that a designated, well-ventilated area, preferably a fume hood, is prepared.[1][2] Have all necessary PPE and spill cleanup materials readily available.
-
Dispensing: When transferring or dispensing the chemical, avoid creating aerosols.[5] Use non-sparking tools to prevent ignition sources.[4]
-
General Practices: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the handling area.[6] After handling, wash hands and any exposed skin thoroughly.[3]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated location.[2]
-
Keep containers tightly closed to prevent spills and contamination.[2]
-
Store away from sources of ignition, heat, and direct sunlight.[2]
-
Separate from incompatible materials such as strong oxidizing agents.[7]
Spill Management and Disposal Plan
In the event of a spill, a clear and immediate response is necessary to mitigate risks.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Absorb the spill using an inert material such as vermiculite, sand, or earth.[1][4]
-
Clean-up: Wearing appropriate PPE, collect the absorbed material using spark-proof tools and place it into a sealed container for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
All waste material, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[1]
-
Dispose of the waste in accordance with all applicable federal, state, and local regulations.[8]
-
One approved method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
Experimental Workflow & Safety Diagrams
The following diagrams illustrate the key workflows for handling this compound safely.
References
- 1. This compound | 13431-57-7 | Benchchem [benchchem.com]
- 2. jiuanchemical.com [jiuanchemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. moellerchemie.com [moellerchemie.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
